Product packaging for N-Phenylpivalamide(Cat. No.:CAS No. 6625-74-7)

N-Phenylpivalamide

Cat. No.: B372301
CAS No.: 6625-74-7
M. Wt: 177.24 g/mol
InChI Key: LWJNWXYSLBGWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pivalanilide, also known as N-Phenylpivalamide, is an organic compound with the CAS registry number 6625-74-7 and a molecular formula of C11H15NO . This solid compound serves as a versatile building block and intermediate for the synthesis of more complex, biologically active molecules in a laboratory setting . Its structure makes it a valuable starting material in pharmaceutical research, particularly in the development of novel compounds and for use in methodological studies, such as palladium- and copper-catalyzed arylation of carbon-hydrogen bonds . This product is designated for Research Use Only (RUO). RUO products are intended solely for use in laboratory research and are fundamental tools in fundamental biological research, pharmaceutical development, and diagnostic research . They are not intended for use in the diagnosis, treatment, cure, or prevention of disease in humans or animals. It is imperative to note that RUO products are not subject to the same regulatory standards as in vitro diagnostic (IVD) or therapeutic goods, and their misuse for clinical purposes can pose significant risks to patient safety and carry legal consequences . To ensure research integrity, this product is supplied with detailed documentation. Researchers are advised to consult the Certificate of Analysis (CoA) for lot-specific data. As with all research chemicals, Pivalanilide should be handled by qualified professionals in appropriate laboratory facilities, adhering to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B372301 N-Phenylpivalamide CAS No. 6625-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJNWXYSLBGWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216455
Record name Pivalanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-74-7
Record name 2,2-Dimethyl-N-phenylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6625-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivalanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivalanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pivalanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pivalanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pivalanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Pivalanilide: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pivalanilide, a versatile chemical compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its properties, synthesis, and the current understanding of its biological significance, with a focus on presenting clear, actionable information for laboratory and research settings.

Discovery and History

While the exact date and original discoverer of pivalanilide are not prominently documented in readily available scientific literature, its synthesis is considered a classic and well-established example of amide formation. The compound, also known as N-phenylpivalamide, has likely been synthesized and characterized through the straightforward acylation of aniline with pivaloyl chloride for many decades. Pivaloyl chloride itself became more accessible following developments in the production of pivalic acid. The primary route for pivalanilide synthesis remains the direct amidation of pivaloyl chloride with aniline, a method widely documented in chemical literature.[1] This reaction is a fundamental example of nucleophilic acyl substitution.[1]

Physicochemical Properties

Pivalanilide is a solid at room temperature with the chemical formula C₁₁H₁₅NO.[2] Its molecular structure features a bulky tert-butyl group attached to the carbonyl carbon of the amide, which influences its physical and chemical properties, such as steric hindrance and solubility.

Table 1: Physicochemical Properties of Pivalanilide

PropertyValueReference
Molecular Weight177.25 g/mol [2]
AppearanceSolid powder[2]
Melting Point130-133 °C
Boiling Point323.5 ± 11.0 °C
Density1.0 ± 0.1 g/cm³
SolubilitySoluble in DMSO[2]
logP2.31
Exact Mass177.1154[2]

Synthesis of Pivalanilide

The most common and direct method for the synthesis of pivalanilide is the reaction of pivaloyl chloride with aniline.[1] This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Aniline

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol, or a mixture of ethyl acetate and hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Pivaloyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (aniline) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude pivalanilide.

    • Purify the crude product by recrystallization from a suitable solvent or solvent system to yield pure pivalanilide as a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Aniline Reaction_Vessel Reaction in Anhydrous DCM at 0°C to RT Aniline->Reaction_Vessel Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product Pure Pivalanilide Recrystallization->Product

A generalized workflow for the synthesis and purification of pivalanilide.

Mechanism of Action and Signaling Pathways

Currently, there is a notable lack of direct research into the specific mechanism of action or signaling pathway involvement of pivalanilide itself. The majority of biological studies have focused on derivatives of pivalanilide.

It is crucial to distinguish the biological activities of these derivatives from the parent compound. For instance, certain pivalanilide derivatives have been investigated for their potential as:

  • Fungicides: Some structurally related compounds act as succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi.

  • Anticancer Agents: Research into other amide-containing small molecules has explored their potential to modulate pathways involved in cancer progression. For example, unrelated compounds with some structural similarities have been shown to act as histone deacetylase (HDAC) inhibitors or to affect apoptosis-related proteins like Bcl-2 and Caspase-8. However, these findings are not directly applicable to pivalanilide without specific experimental validation.

Therefore, while pivalanilide serves as a valuable scaffold in medicinal chemistry for the development of biologically active molecules, its own intrinsic biological activity and mechanism of action remain an area for future investigation.

Drug_Discovery_Logic Pivalanilide Pivalanilide (Scaffold) SAR Structure-Activity Relationship (SAR) Studies Pivalanilide->SAR Derivatives Pivalanilide Derivatives SAR->Derivatives Target_Identification Identification of Biological Targets Derivatives->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization Clinical_Candidate Potential Clinical Candidate Lead_Optimization->Clinical_Candidate

The role of pivalanilide as a scaffold in a typical drug discovery process.

Conclusion

Pivalanilide is a foundational molecule in organic synthesis, with a straightforward and well-understood preparation. Its physicochemical properties are well-characterized, making it a reliable building block for more complex molecules. While the historical details of its initial discovery are not widely chronicled, its importance in modern chemistry is evident from its use as a precursor in various synthetic endeavors, including the development of potentially bioactive compounds. Future research is needed to elucidate any intrinsic biological activity and specific mechanisms of action of pivalanilide itself, which could open new avenues for its application in drug discovery and development.

References

An In-depth Technical Guide to 2,2-Dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-N-phenylpropanamide, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on structurally related compounds.

Chemical Identity and Synonyms

IUPAC Name: 2,2-Dimethyl-N-phenylpropanamide[1]

Synonyms:

  • N-Phenylpivalamide[1]

  • Pivalanilide[1]

  • 2,2,2-TRIMETHYLACETANILIDE[1]

  • 2,2-Dimethyl-N-phenylpropionamide[1]

  • 2,2-Dimethylpropionanilide[1]

  • N-Pivaloylaniline[1]

  • N-Phenyltrimethylacetamide[1]

  • Pivaloylaminobenzene[1]

Physicochemical and Quantitative Data

While experimentally determined physical properties such as melting point, boiling point, and density are not consistently reported across public databases, calculated values and other key quantitative data have been compiled below.[2][3][4]

PropertyValueSource
Molecular Formula C₁₁H₁₅NOChemScene[5]
Molecular Weight 177.24 g/mol ChemScene[5]
CAS Number 6625-74-7MolPort[1]
Normal Boiling Point (Tboil) 578.57 K (Calculated)Cheméo[4]
Enthalpy of Vaporization (ΔvapH°) 54.24 kJ/mol (Calculated)Cheméo[4]
Critical Temperature (Tc) 803.27 K (Calculated)Cheméo[4]
Critical Pressure (Pc) 2928.17 kPa (Calculated)Cheméo[4]
LogP (Octanol/Water Partition Coefficient) 2.671 (Calculated)Cheméo[4]
Water Solubility (log10WS) -2.69 (Calculated)Cheméo[4]
Topological Polar Surface Area (TPSA) 32.59 ŲChemScene[5]

Experimental Protocols

Synthesis of 2,2-Dimethyl-N-phenylpropanamide

A common and straightforward method for the synthesis of 2,2-Dimethyl-N-phenylpropanamide is the acylation of aniline with pivaloyl chloride.

Reaction:

Materials:

  • Aniline (C₆H₅NH₂)

  • Pivaloyl chloride ((CH₃)₃COCl)

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or diethyl ether)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in the anhydrous aprotic solvent. Cool the solution in an ice bath (0 °C).

  • Addition of Base: Add a slight excess (e.g., 1.1 equivalents) of the base (e.g., pyridine) to the aniline solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess aniline and the base, water, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude 2,2-Dimethyl-N-phenylpropanamide can be purified by recrystallization to obtain a crystalline solid.

Materials:

  • Crude 2,2-Dimethyl-N-phenylpropanamide

  • A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)

Procedure:

  • Solvent Selection: Determine an appropriate solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized 2,2-Dimethyl-N-phenylpropanamide can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the tert-butyl protons (a singlet around 1.2-1.3 ppm), the aromatic protons of the phenyl group (multiplets between 7.0-7.6 ppm), and the amide proton (a broad singlet, the chemical shift of which can vary).

    • ¹³C NMR will display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon, and the carbons of the phenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches from the alkyl and aromatic groups (around 2900-3100 cm⁻¹), and a strong C=O (amide I) stretch (around 1660 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a tert-butyl group.

Potential Signaling Pathways and Biological Activity

While there is limited specific biological data available for 2,2-Dimethyl-N-phenylpropanamide, the pivalanilide scaffold is present in molecules with known biological activities. The following sections describe potential mechanisms of action based on these structurally related compounds.

Histone Deacetylase (HDAC) Inhibition

Several compounds containing the anilide moiety act as inhibitors of histone deacetylases (HDACs).[6] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a target for cancer therapy.[6]

Proposed Mechanism of Action:

A potential mechanism for a pivalanilide-containing compound as an HDAC inhibitor involves the interaction of the molecule with the active site of the enzyme. The anilide portion can form key hydrogen bonds, while other parts of the molecule interact with the zinc ion in the active site and the hydrophobic regions of the enzyme.

HDAC_Inhibition HDACi HDAC Inhibitor (e.g., Pivalanilide derivative) HDAC HDAC Enzyme (Active Site) HDACi->HDAC Binds to active site Gene Tumor Suppressor Gene Expression HDACi->Gene Promotes DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylates HDAC->Gene Represses Histone Acetylated Histone Histone->HDAC Chromatin Condensed Chromatin (Transcriptional Repression) DeacetylatedHistone->Chromatin Leads to

Caption: Proposed mechanism of Histone Deacetylase (HDAC) inhibition.

Succinate Dehydrogenase (SDH) Inhibition

Structurally related compounds have also been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[7][8] SDH inhibitors (SDHIs) are used as fungicides as they disrupt cellular respiration in fungi.[7][8] Inhibition of SDH can lead to an accumulation of succinate and a decrease in cellular energy production.[9][10]

Experimental and logical relationship workflows

Synthesis and Purification Workflow

The following diagram outlines the logical workflow for the synthesis and purification of 2,2-Dimethyl-N-phenylpropanamide.

Synthesis_Workflow start Start reactants Aniline + Pivaloyl Chloride + Base in Solvent start->reactants reaction Acylation Reaction (0°C to RT) reactants->reaction workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) reaction->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry evaporate Solvent Evaporation dry->evaporate crude Crude Product evaporate->crude recrystallize Recrystallization (Hot Solvent Dissolution, Slow Cooling) crude->recrystallize filter Vacuum Filtration recrystallize->filter pure Pure Crystalline Product filter->pure end End pure->end

References

Spectroscopic Profile of 2,2-Dimethyl-N-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-Dimethyl-N-phenylpropanamide (also known as Pivalanilide), a compound of interest in various chemical and pharmaceutical research contexts. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2,2-Dimethyl-N-phenylpropanamide (CAS No: 6625-74-7; Molecular Formula: C₁₁H₁₅NO; Molecular Weight: 177.24 g/mol ).[1][2][3]

¹H NMR Data (Predicted)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho)~7.5Doublet2H
Phenyl-H (meta)~7.3Triplet2H
Phenyl-H (para)~7.1Triplet1H
Amide-H~7.3 (broad)Singlet1H
tert-Butyl-H~1.3Singlet9H
¹³C NMR Data

The following table outlines the chemical shifts from the ¹³C NMR spectrum of 2,2-Dimethyl-N-phenylpropanamide.

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)176.4
Phenyl (C-N)138.4
Phenyl (ortho)128.8
Phenyl (para)124.0
Phenyl (meta)120.1
Quaternary (C(CH₃)₃)39.6
Methyl (C(CH₃)₃)27.6
Infrared (IR) Spectroscopy Data

The key absorption bands from the gas-phase IR spectrum of 2,2-Dimethyl-N-phenylpropanamide are presented below.[2]

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch
~3050Aromatic C-H Stretch
~2970Aliphatic C-H Stretch
~1690C=O Stretch (Amide I)
~1600, ~1500C=C Stretch (Aromatic)
~1530N-H Bend (Amide II)
Mass Spectrometry (MS) Data

The major fragments observed in the electron ionization (EI) mass spectrum of 2,2-Dimethyl-N-phenylpropanamide are listed here.

m/zIon
177[M]⁺ (Molecular Ion)
120[M - C(CH₃)₃]⁺
93[C₆H₅NH₂]⁺
57[C(CH₃)₃]⁺

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2,2-Dimethyl-N-phenylpropanamide for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • To ensure a homogeneous solution, gently vortex or sonicate the mixture.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 2,2-Dimethyl-N-phenylpropanamide sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Direct Insertion Probe):

    • Load a small amount of the solid 2,2-Dimethyl-N-phenylpropanamide into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the mass spectrometer's ion source.

  • Ionization and Analysis (Electron Ionization - EI):

    • Heat the probe to volatilize the sample into the gas phase within the ion source.

    • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).

    • Separate the ions based on their mass-to-charge ratio (m/z).

    • Detect the ions to generate the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,2-Dimethyl-N-phenylpropanamide.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Start Compound Synthesis/ Purification Dissolution Dissolution in Appropriate Solvent Start->Dissolution NMR SolidState Solid Sample (for IR/MS) Start->SolidState IR/MS NMR_Acq NMR Spectrometer Dissolution->NMR_Acq IR_Acq IR Spectrometer SolidState->IR_Acq MS_Acq Mass Spectrometer SolidState->MS_Acq NMR_Analysis 1D/2D NMR Spectra (Chemical Shift, Coupling) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Functional Group ID) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Fragmentation Pattern) MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Theoretical Properties of Pivalanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalanilide, also known as N-phenylpivalamide, is an organic compound with the chemical formula C₁₁H₁₅NO. It belongs to the class of anilides, which are derivatives of aniline, and is characterized by a bulky tert-butyl group attached to the carbonyl carbon of the amide functionality. This sterically hindered moiety significantly influences the molecule's chemical reactivity and physical properties. Pivalanilide and its derivatives have garnered interest in various fields, including medicinal chemistry and materials science, owing to their unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the theoretical properties of Pivalanilide, including its physicochemical characteristics, spectroscopic data, and computational analysis.

Physicochemical Properties

The physicochemical properties of Pivalanilide are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
CAS Number 6625-74-7[1]
IUPAC Name 2,2-dimethyl-N-phenylpropanamide[1]
Melting Point 132-134 °C
Boiling Point 323.5 ± 11.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
XLogP3 2.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Appearance White to off-white solid
Solubility Soluble in DMSO[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of Pivalanilide. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5d2HAr-H (ortho)
~7.3t2HAr-H (meta)
~7.1t1HAr-H (para)
~7.7s1HN-H
1.3s9HC(CH₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)Assignment
~176C=O
~138Ar-C (ipso)
~129Ar-C (meta)
~124Ar-C (para)
~120Ar-C (ortho)
~39C(CH₃)₃
~27C(CH₃)₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300StrongN-H stretch
~3100-3000MediumAromatic C-H stretch
~2970-2870StrongAliphatic C-H stretch
~1660StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1600, ~1490MediumAromatic C=C stretch

Note: Predicted absorption bands based on typical values for N-substituted amides and aromatic compounds.[3][4][5][6]

Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
177High[M]⁺ (Molecular Ion)
120Medium[M - C(CH₃)₃]⁺
93High[C₆H₅NH₂]⁺
57Very High[C(CH₃)₃]⁺

Note: Predicted fragmentation pattern based on the structure of Pivalanilide. The tert-butyl cation is expected to be a major fragment due to its stability.

Experimental Protocols

Synthesis of Pivalanilide

Pivalanilide is commonly synthesized via the acylation of aniline with pivaloyl chloride.[7] This reaction is a nucleophilic acyl substitution where the lone pair of the nitrogen atom in aniline attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Materials:

  • Aniline

  • Pivaloyl chloride

  • A suitable base (e.g., pyridine or triethylamine)

  • An inert solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

Procedure:

  • In a round-bottom flask, dissolve aniline and the base in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours) to ensure complete reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute acid solution.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Pivalanilide.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of Pivalanilide.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Pivalanilide shows maximum absorbance (e.g., around 240 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: An external or internal standard method can be used for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the identification and quantification of Pivalanilide.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: An optimized temperature program starting from a lower temperature and ramping up to a higher temperature to ensure good separation and peak shape.

  • MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Signaling Pathways and Logical Relationships

Putative Mechanism of Succinate Dehydrogenase Inhibition

Pivalanilide belongs to the carboxanilide class of compounds, some of which are known to be inhibitors of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[8][9][10] SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain.

Inhibition of SDH by carboxanilides typically occurs at the ubiquinone (Coenzyme Q) binding site of the enzyme complex.[8] This binding prevents the transfer of electrons from the reduced FAD cofactor (FADH₂) within SDH to ubiquinone, thereby disrupting the electron flow through the respiratory chain. This disruption leads to a decrease in ATP production and an accumulation of succinate. The accumulation of succinate can have further downstream effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which is implicated in various cellular processes, including angiogenesis and metabolic reprogramming.[9]

Caption: Putative signaling pathway of Succinate Dehydrogenase (SDH) inhibition by Pivalanilide.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of Pivalanilide.

Synthesis_Workflow cluster_analysis Structural Characterization cluster_purity Purity Assessment Reactants Aniline + Pivaloyl Chloride Synthesis Acylation Reaction (Base, Solvent) Reactants->Synthesis Workup Aqueous Workup (Extraction, Washing) Synthesis->Workup Purification Recrystallization Workup->Purification Pure_Product Pure Pivalanilide Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Pure_Product->HPLC GC GC-MS Pure_Product->GC MP Melting Point Pure_Product->MP

Caption: Experimental workflow for the synthesis and characterization of Pivalanilide.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of Pivalanilide, encompassing its physicochemical characteristics, spectroscopic data, and a putative mechanism of action. The structured presentation of data in tables and the visualization of experimental workflows and signaling pathways aim to facilitate a deeper understanding of this compound for researchers and professionals in the field of drug development and chemical sciences. While significant information has been compiled, further experimental validation of some of the predicted properties and detailed mechanistic studies are warranted to fully elucidate the potential of Pivalanilide and its derivatives.

References

Methodological & Application

Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-N-phenylpropanamide, a tertiary amide, from 2,2-dimethylpropanoic acid (pivalic acid) and aniline. The featured method utilizes pivalic anhydride as a direct and efficient coupling reagent, offering a straightforward, one-step, and base-free approach to amide bond formation. This application note includes a comprehensive experimental procedure, characterization data, and a summary of quantitative information in a tabular format. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and polymers. The synthesis of N-aryl amides, such as 2,2-Dimethyl-N-phenylpropanamide, often requires the activation of a carboxylic acid to facilitate the reaction with an aniline, which is a relatively weak nucleophile. Traditional methods often involve the use of coupling reagents that can be expensive, moisture-sensitive, or generate stoichiometric byproducts that complicate purification.

This protocol details a highly efficient and sustainable method for the synthesis of 2,2-Dimethyl-N-phenylpropanamide employing pivalic anhydride as the coupling reagent. This approach avoids the need for an additional base and a separate step for the formation of a mixed anhydride, streamlining the synthetic process. The only byproduct of this reaction is the non-toxic pivalic acid, which can be easily removed during aqueous workup.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of 2,2-Dimethyl-N-phenylpropanamide.

Experimental Protocol

Materials:

  • 2,2-dimethylpropanoic acid (Pivalic acid) (≥99%)

  • Aniline (≥99.5%)

  • Pivalic anhydride (≥97%)

  • Toluene (Anhydrous, ≥99.8%)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylpropanoic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene to the flask, followed by aniline (1.0 eq) and pivalic anhydride (1.3 eq).

  • Reaction Conditions: The reaction mixture is stirred and heated to a gentle reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is redissolved in ethyl acetate.

  • Aqueous Extraction: The ethyl acetate solution is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted pivalic acid and the pivalic acid byproduct), water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

Purification:

The crude 2,2-Dimethyl-N-phenylpropanamide can be purified by one of the following methods:

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the pure product as a crystalline solid.

  • Column Chromatography: If necessary, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Presentation

ParameterValue
Reactants
2,2-dimethylpropanoic acid1.0 eq
Aniline1.0 eq
Pivalic anhydride1.3 eq
Reaction Conditions
SolventToluene
TemperatureReflux (~110 °C)
Reaction Time4-6 hours
Product
YieldTypically >85%
Melting Point133-135 °C
Spectroscopic Data
¹H NMR (CDCl₃) δ 7.50 (d, 2H), 7.29 (t, 2H), 7.10 (t, 1H), 1.35 (s, 9H)
¹³C NMR (CDCl₃) δ 176.5, 138.2, 129.0, 124.2, 120.1, 39.8, 27.8
IR (KBr, cm⁻¹) 3300 (N-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II)

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine: - 2,2-dimethylpropanoic acid - Aniline - Pivalic anhydride - Toluene Heating Reflux at ~110°C (4-6 hours) Reagents->Heating Evaporation Remove Toluene (Rotary Evaporator) Heating->Evaporation Extraction Dissolve in Ethyl Acetate Wash with NaHCO3, H2O, Brine Evaporation->Extraction Drying Dry with MgSO4 Filter Extraction->Drying Purification Purify by: - Recrystallization or - Column Chromatography Drying->Purification Characterization Characterize Product: - Melting Point - NMR - IR Purification->Characterization

Caption: Experimental workflow for the synthesis of 2,2-Dimethyl-N-phenylpropanamide.

Discussion

The synthesis of 2,2-Dimethyl-N-phenylpropanamide via the pivalic anhydride mediated coupling of 2,2-dimethylpropanoic acid and aniline is a robust and high-yielding procedure. The absence of a strong base makes this method compatible with a wide range of functional groups, which is a significant advantage in the context of complex molecule synthesis in drug development. The straightforward workup and purification procedures further enhance the practical utility of this protocol.

The characterization data presented, including melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy, provide a comprehensive profile for the synthesized compound, ensuring its identity and purity can be readily confirmed by researchers.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,2-Dimethyl-N-phenylpropanamide. The use of pivalic anhydride as a coupling reagent offers an efficient, scalable, and user-friendly alternative to many traditional amide bond formation methods. The information presented is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Application Notes and Protocols for the Evaluation of 2,2-Dimethyl-N-phenylpropanamide as a Potential Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] Aberrant HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them a key target for therapeutic intervention.[1][4] HDAC inhibitors (HDACis) are compounds that block the activity of these enzymes, leading to histone hyperacetylation and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

This document provides a comprehensive set of protocols to investigate the potential of a novel compound, 2,2-Dimethyl-N-phenylpropanamide , as an HDAC inhibitor. While there is currently limited public data identifying this specific molecule as a potent HDACi, the following methodologies will enable researchers to screen and characterize its activity.

Mechanism of Action: HDAC Inhibition

HDAC inhibitors typically function by binding to the active site of the HDAC enzyme.[2] The active site contains a zinc ion that is essential for the catalytic activity of class I, II, and IV HDACs.[2] Most HDACis consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme. By blocking the active site, HDACis prevent the substrate from binding and being deacetylated.

HDAC_Inhibition cluster_0 HDAC Enzyme Active Site cluster_1 HDAC Inhibition HDAC HDAC Enzyme Zinc Zinc Ion (Zn2+) HDAC->Zinc contains Substrate Acetylated Lysine Substrate HDAC->Substrate deacetylates Substrate->HDAC binds to Inhibitor 2,2-Dimethyl-N-phenylpropanamide (Test Compound) Inhibitor->HDAC blocks active site HDAC_Assay_Workflow A Prepare Serial Dilutions of 2,2-Dimethyl-N-phenylpropanamide B Add Diluted Compound to 96-Well Plate A->B C Add Diluted HDAC Enzyme B->C D Add Fluorogenic Substrate and Developer C->D E Incubate at Room Temperature D->E F Measure Fluorescence E->F G Data Analysis (Calculate % Inhibition) F->G IC50_Determination_Logic cluster_0 Experimental Steps cluster_1 Data Processing cluster_2 Result A Perform HDAC Assay with Serial Dilutions of Inhibitor B Measure Fluorescence at Each Concentration A->B C Calculate % Inhibition for Each Concentration B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Fit Data to Dose-Response Curve D->E F Determine IC50 Value E->F

References

Application Notes and Protocols for Investigating the Anticancer Activity of 2,2-Dimethyl-N-phenylpropanamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific studies on the mechanism of action of 2,2-Dimethyl-N-phenylpropanamide in cancer cells were identified in the public domain at the time of this writing. The following application notes and protocols are based on the reported anticancer activities of structurally related N-phenylpropanamide and benzamide derivatives. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. Therefore, the presented information serves as a comprehensive guide for researchers to investigate the potential anticancer effects of 2,2-Dimethyl-N-phenylpropanamide.

Introduction

N-phenylpropanamide and benzamide scaffolds are prevalent in medicinal chemistry and have been explored for their potential as anticancer agents. Various derivatives have demonstrated efficacy by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells through cell cycle arrest. The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell survival and division. These notes provide a framework for characterizing the anticancer properties of 2,2-Dimethyl-N-phenylpropanamide.

Postulated Mechanism of Action

Based on studies of analogous compounds, 2,2-Dimethyl-N-phenylpropanamide may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many N-substituted benzamides and propanamides trigger the intrinsic apoptotic pathway. This can occur through the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently effector caspases like caspase-3[1][2]. The regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also a common mechanism[2][3].

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G0/G1, G1/S, or G2/M phases[1][4][5][6]. This prevents cancer cells from dividing and proliferating. The arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

  • Inhibition of Kinase Signaling: Some derivatives have been shown to inhibit critical signaling pathways that are often hyperactive in cancer, such as the EGFR and PI3K/AKT/mTOR pathways[4][7]. Inhibition of these pathways can suppress cell growth, proliferation, and survival.

Data Presentation: Antiproliferative Activity of Related Compounds

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various N-phenylpropanamide and benzamide derivatives against different human cancer cell lines. This data can serve as a reference for gauging the potential potency of 2,2-Dimethyl-N-phenylpropanamide.

Compound Class/NameCancer Cell LineIC50 (µM)Reference
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (Compound 6k)MCF-7 (Breast)6.93 ± 0.4[8]
HCT-116 (Colon)10.88 ± 0.8[8]
HeLa (Cervical)9.46 ± 0.7[8]
PC-3 (Prostate)12.17 ± 0.9[8]
Imidazole-based N-phenylbenzamide (Compound 4f)A549 (Lung)7.5[9]
HeLa (Cervical)9.3[9]
MCF-7 (Breast)8.9[9]
Indapamide Derivative (Compound 12)MDA-MB-435 (Melanoma)85-95[10]
1,3-thiazole incorporated phthalimide derivative (Compound 5b)MCF-7 (Breast)0.2 ± 0.01[2]
1,3-thiazole incorporated phthalimide derivative (Compound 5g)PC-12 (Pheochromocytoma)0.43 ± 0.06[2]
1,3-thiazole incorporated phthalimide derivative (Compound 5k)MDA-MB-468 (Breast)0.6 ± 0.04[2]

Experimental Protocols

This protocol is used to determine the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2,2-Dimethyl-N-phenylpropanamide (or related compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • Test compound

  • 6-well plates

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

This protocol is used to detect and quantify apoptosis.

Materials:

  • Cancer cells

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within 1 hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-AKT, total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image and analyze the protein band intensities.

Visualization of Pathways and Workflows

G cluster_0 Cell Viability and Proliferation cluster_1 Mechanism of Action Investigation cluster_2 Flow Cytometry Analysis cluster_3 Western Blot Analysis start Seed Cancer Cells treat Treat with 2,2-Dimethyl-N-phenylpropanamide start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 treat_moa Treat cells at IC50 flow Flow Cytometry treat_moa->flow western Western Blot treat_moa->western cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V) flow->apoptosis_assay proteins Probe for Apoptosis & Cell Cycle Proteins western->proteins

Caption: Experimental workflow for investigating the anticancer activity of a test compound.

G cluster_0 Cell Cycle Arrest cluster_1 Induction of Apoptosis compound N-phenylpropanamide Derivative cdk CDK/Cyclin Complexes compound->cdk bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 g1_s G1/S Transition Blocked cdk->g1_s g2_m G2/M Transition Blocked cdk->g2_m cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated signaling pathways for the anticancer action of N-phenylpropanamide derivatives.

References

Application of 2,2-Dimethyl-N-phenylpropanamide Derivatives in Analgesic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 2,2-Dimethyl-N-phenylpropanamide itself is not extensively documented as a primary analgesic agent, its core structure forms the foundation for a class of highly potent synthetic opioids. These derivatives, particularly substituted N-phenylpropanamides, have been the subject of significant research in the quest for potent and selective analgesics. This document provides an overview of the application of these derivatives in analgesic research, focusing on their mechanism of action, and provides detailed protocols for their evaluation in preclinical models. The research highlights the profound impact of stereochemistry and substituent modifications on analgesic potency and receptor selectivity.

The N-phenylpropanamide scaffold is a key feature of fentanyl and its numerous analogs. These compounds primarily exert their analgesic effects through potent agonism at the μ-opioid receptor. The addition of various substituents to the piperidine ring and the N-phenyl group has led to the development of compounds with exceptionally high analgesic potency, in some cases thousands of times that of morphine.[1][2][3]

Mechanism of Action: Opioid Receptor Agonism

The primary mechanism by which N-phenylpropanamide derivatives induce analgesia is through their interaction with opioid receptors, predominantly the μ-opioid receptor. This interaction mimics the effects of endogenous opioid peptides, leading to the modulation of pain signaling pathways in the central and peripheral nervous systems. The binding affinity and selectivity for the μ-opioid receptor are critical determinants of their analgesic efficacy. For instance, certain stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) exhibit extremely high affinity and selectivity for the μ-opioid receptor.[1]

Opioid_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Propanamide_Derivative N-Phenylpropanamide Derivative Mu_Opioid_Receptor μ-Opioid Receptor Propanamide_Derivative->Mu_Opioid_Receptor Binds to Ca_Channel Voltage-gated Ca2+ Channel Mu_Opioid_Receptor->Ca_Channel Inhibits K_Channel K+ Channel Mu_Opioid_Receptor->K_Channel Activates Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_Channel->Vesicle Release Neurotransmitter Release Vesicle->Release Prevents Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Pain_Signal Pain Signal Propagation Hyperpolarization->Pain_Signal Inhibits

Figure 1: Simplified signaling pathway of N-phenylpropanamide derivatives at the μ-opioid receptor.

Quantitative Data Summary

The following tables summarize the analgesic potency and receptor binding affinities of representative N-phenylpropanamide derivatives from cited literature.

Table 1: In Vivo Analgesic Potency

CompoundAnimal ModelTestRouteED50 (mg/kg)Potency Relative to MorphineReference
(3R,4S,2'R)-(-)-cis-1aMouseHot PlateIP0.004652,990x[1]
(3R,4S,2'S)-(+)-cis-1bMouseHot PlateIP0.0010613,100x[1]
R 31833RatTail WithdrawalIV0.0003210,031x[4]
R 30730RatTail WithdrawalIV-4,521x[4]
cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamideRatTail Withdrawal--6,684x[2][3]

Table 2: Opioid Receptor Binding Affinity

CompoundReceptor LigandKi (nM)Receptor Selectivity (Ki ratio δ/μ)Reference
(3R,4S,2'R)-(-)-cis-1a[3H]DAMGO (μ)-22,800[1]
(3R,4S,2'S)-(+)-cis-1b[3H]DAMGO (μ)-22,500[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field of analgesic drug discovery and are essential for evaluating the efficacy of novel N-phenylpropanamide derivatives.

Protocol 1: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is widely used to screen for peripheral analgesic activity.[5][6] The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching and writhing behaviors.

Materials:

  • Male or female mice (18-22 g)

  • 0.6% Acetic acid solution

  • Test compound (N-phenylpropanamide derivative)

  • Vehicle control (e.g., normal saline, DMSO)

  • Positive control (e.g., Aspirin, 100 mg/kg)

  • Syringes and needles (for IP injection)

  • Observation chambers

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before testing.

  • Grouping: Divide animals into groups (n=6-10 per group): Vehicle control, positive control, and test compound groups (various doses).

  • Administration: Administer the test compound or vehicle intraperitoneally (IP).

  • Induction: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) IP to induce writhing.

  • Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Writhing_Test_Workflow Start Start: Animal Acclimatization Grouping Group Animals (n=6-10) Start->Grouping Admin Administer Test Compound / Vehicle (IP) Grouping->Admin Wait Wait 30 minutes Admin->Wait Induce Induce Writhing with Acetic Acid (IP) Wait->Induce Observe Observe and Count Writhes (20-30 min) Induce->Observe Analyze Data Analysis: % Inhibition Observe->Analyze End End Analyze->End

Figure 2: Workflow for the Acetic Acid-Induced Writhing Test.
Protocol 2: Hot Plate Test (Central Analgesia)

The hot plate test is a classic method for assessing the response to thermal pain and is used to evaluate centrally acting analgesics.[7][8]

Materials:

  • Male or female mice (18-25 g) or rats

  • Hot plate apparatus (maintained at 55 ± 0.5 °C)

  • Test compound

  • Vehicle control

  • Positive control (e.g., Morphine, 10 mg/kg)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize animals to the testing room.

  • Baseline Latency: Gently place each animal on the hot plate and record the time it takes to elicit a pain response (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer the test compound, vehicle, or positive control (IP or other appropriate route).

  • Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: The increase in latency time is a measure of analgesia. Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot_Plate_Test_Workflow Start Start: Animal Acclimatization Baseline Measure Baseline Latency on Hot Plate Start->Baseline Grouping Group Animals Baseline->Grouping Admin Administer Test Compound / Vehicle Grouping->Admin Post_Treat Measure Post-Treatment Latency at Time Points Admin->Post_Treat Analyze Data Analysis: % MPE Post_Treat->Analyze End End Analyze->End

Figure 3: Workflow for the Hot Plate Test.
Protocol 3: Tail Withdrawal/Flick Test (Central Analgesia)

This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus and is sensitive to centrally acting analgesics.

Materials:

  • Male or female rats (150-200 g)

  • Tail flick apparatus (with a radiant heat source)

  • Animal restrainer

  • Test compound

  • Vehicle control

  • Positive control (e.g., Morphine)

Procedure:

  • Acclimatization: Acclimatize rats to the restrainer.

  • Baseline Latency: Place the rat in the restrainer and position its tail over the radiant heat source. Measure the time taken for the rat to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer the test compound, vehicle, or positive control.

  • Post-Treatment Latency: At set time intervals post-administration, re-measure the tail flick latency.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating the % MPE.

Derivatives of 2,2-Dimethyl-N-phenylpropanamide represent a significant class of compounds in analgesic research, demonstrating that modifications to this core structure can lead to the development of exceptionally potent and selective μ-opioid receptor agonists. The protocols outlined here provide a framework for the preclinical evaluation of such compounds, enabling researchers to characterize their analgesic potential and elucidate their mechanisms of action. The quantitative data from existing literature underscore the therapeutic promise of this chemical class, while also highlighting the critical importance of stereochemistry in drug design.

References

Application Notes and Protocols for Cytotoxicity Assessment of 2,2-Dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The provided methodologies cover key aspects of cellular toxicity, including metabolic activity, membrane integrity, and the induction of apoptosis. By following these protocols, researchers can generate a reliable preliminary toxicity profile for 2,2-Dimethyl-N-phenylpropanamide.

Experimental Workflow for Cytotoxicity Profiling

A systematic approach is crucial for accurately determining the cytotoxic effects of a test compound. The following workflow outlines the recommended sequence of assays.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Analysis start Select Cell Line(s) mtt MTT Assay (Metabolic Activity) start->mtt ic50 Determine IC50 Value mtt->ic50 ldh LDH Assay (Membrane Integrity) ic50->ldh Use concentrations around IC50 annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) ldh->annexin caspase Caspase-3 Activity Assay (Apoptosis Execution) annexin->caspase pathway Signaling Pathway Investigation (e.g., Western Blot for Bcl-2 family) caspase->pathway

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

Data Presentation: Hypothetical Cytotoxicity Data

The following tables represent how quantitative data for 2,2-Dimethyl-N-phenylpropanamide could be structured.

Table 1: Cell Viability as Determined by MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
1078.6 ± 6.2
2551.3 ± 4.8
5024.1 ± 3.9
10010.5 ± 2.5
IC50 (µM) ~25

Table 2: Summary of Cytotoxicity Endpoints

AssayEndpoint MeasuredResult at IC50 Concentration (25 µM)
LDH Assay % Cytotoxicity (LDH Release)35.4 ± 4.1%
Annexin V/PI % Early Apoptotic Cells28.7 ± 3.5%
% Late Apoptotic/Necrotic Cells15.2 ± 2.8%
% Live Cells56.1 ± 5.9%
Caspase-3 Assay Fold Increase in Activity4.2 ± 0.8

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • 96-well cell culture plates

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2,2-Dimethyl-N-phenylpropanamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of 2,2-Dimethyl-N-phenylpropanamide in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Cells cultured and treated as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

  • Lysis buffer (provided in the kit, for maximum LDH release control).

  • Microplate reader.

Protocol:

  • Prepare a 96-well plate with cells and compound treatments as described for the MTT assay (Steps 1-4).

  • Prepare control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with 10 µL of lysis buffer 45 minutes before the end of incubation.

    • Background control: Medium only.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous, and maximum release controls.

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

Materials:

  • 6-well plates

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with 2,2-Dimethyl-N-phenylpropanamide at the desired concentrations (e.g., IC50) for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls to set compensation and quadrants for data analysis. The cell populations will be identified as:

    • Viable: Annexin V-negative, PI-negative.

    • Early Apoptotic: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Protocol:

  • Induce apoptosis by treating cells with 2,2-Dimethyl-N-phenylpropanamide as desired.

  • Harvest and count the cells.

  • Resuspend 1-5 x 10⁶ cells in 50 µL of chilled cell lysis buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein lysate to a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

  • Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples with the level in untreated controls.

Potential Signaling Pathway

Aromatic amides can induce cytotoxicity through various mechanisms. A common pathway involves the induction of mitochondrial-mediated apoptosis, also known as the intrinsic pathway.

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol compound 2,2-Dimethyl-N- phenylpropanamide stress Cellular Stress (e.g., ROS generation) compound->stress bax Bax/Bak Activation stress->bax Activation bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) stress->bcl2 Inhibition cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Pro-Caspase-9 apaf1->apoptosome casp9->apoptosome casp3 Pro-Caspase-3 apoptosome->casp3 Cleavage active_casp3 Active Caspase-3 (Executioner) casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Caption: A potential mitochondrial pathway for apoptosis induction.

References

Application Notes and Protocols for 2,2-Dimethyl-N-phenylpropanamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-N-phenylpropanamide and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potential applications in drug discovery, particularly in the development of novel anticancer agents. Structurally similar compounds have exhibited significant biological activities, including the inhibition of key cellular targets like histone deacetylases (HDACs), which are implicated in the regulation of gene expression and are often dysregulated in cancer.

These application notes provide an overview of the potential uses of 2,2-Dimethyl-N-phenylpropanamide and its analogs in drug discovery, along with generalized experimental protocols for assessing their biological activity. While specific data for the parent compound is limited in publicly available literature, the information presented here, based on related derivatives, serves as a valuable guide for researchers initiating studies with this class of molecules.

Potential Applications in Drug Discovery

  • Anticancer Agents: Derivatives of N-phenylpropanamide have shown antiproliferative activity against various cancer cell lines. The structural backbone of 2,2-Dimethyl-N-phenylpropanamide provides a foundation for the design of novel compounds that can be optimized for enhanced potency and selectivity against specific cancer types.

  • Histone Deacetylase (HDAC) Inhibitors: The amide functional group present in 2,2-Dimethyl-N-phenylpropanamide is a key feature in many known HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in chromatin remodeling and gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes, making them an attractive target for cancer therapy. Research on structurally related benzamides has demonstrated potent and selective HDAC inhibition.

Data on Structurally Related N-Phenylpropanamide Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide derivativesMCF-7 (Breast Cancer)Good inhibitory activity[1]
Indole-Aryl-Amide DerivativesHT29 (Colon Cancer)0.31 - 2.61[2]
HeLa (Cervical Cancer)1.87 - 25[2]
MCF7 (Breast Cancer)0.81 - 0.84[2]
PC3 (Prostate Cancer)0.39 - 2.13[2]
Phenylthiazole DerivativesVariousNot specified[3]
Imidazole-based N-phenylbenzamide derivativesVarious7.5 - 11.1[4]

Experimental Protocols

The following are generalized protocols for assessing the potential of 2,2-Dimethyl-N-phenylpropanamide and its derivatives as anticancer agents and HDAC inhibitors.

Protocol 1: In Vitro Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 2,2-Dimethyl-N-phenylpropanamide or its derivatives

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a general method to screen for HDAC inhibitory activity using a commercially available fluorometric assay kit. These kits typically use a substrate that becomes fluorescent upon deacetylation by HDAC enzymes.

Materials:

  • 2,2-Dimethyl-N-phenylpropanamide or its derivatives

  • HDAC Fluorometric Assay Kit (containing HDAC enzyme, substrate, developer, and assay buffer)

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay reagents according to the manufacturer's instructions provided with the kit.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • In a 96-well black plate, add the assay buffer.

    • Add the diluted test compounds to the respective wells.

    • Include a positive control (known HDAC inhibitor) and a no-inhibitor control.

    • Add the HDAC enzyme to all wells except for the blank.

    • Initiate the reaction by adding the HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).

  • Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution as per the kit's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of 2,2-Dimethyl-N-phenylpropanamide in drug discovery.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone (Active Chromatin) Histone->Acetylated_Histone Acetylation DNA DNA Deacetylated_Histone Deacetylated Histone (Inactive Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) Compound 2,2-Dimethyl-N- phenylpropanamide (Potential Inhibitor) Compound->HDAC Inhibition Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of 2,2-Dimethyl-N-phenylpropanamide Derivatives HDAC_Assay HDAC Inhibition Assay (Protocol 2) Synthesis->HDAC_Assay MTT_Assay Antiproliferative Assay (MTT) (Protocol 1) Synthesis->MTT_Assay Data_Analysis IC50 Determination HDAC_Assay->Data_Analysis MTT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Logical_Relationship Compound 2,2-Dimethyl-N- phenylpropanamide Derivative Target Biological Target (e.g., HDAC) Compound->Target Binds to Inhibition Inhibition of Target Activity Target->Inhibition Leads to Cellular_Effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) Inhibition->Cellular_Effect Results in Anticancer_Activity Anticancer Activity Cellular_Effect->Anticancer_Activity Contributes to

References

Application Notes and Protocols for Pivalanilide Derivatives with Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for the evaluation of pivalanilide derivatives. While specific biological data for a broad range of pivalanilide derivatives is still emerging, this document leverages data from structurally related compounds and known mechanisms of action to guide research and development efforts.

Introduction

Pivalanilide, characterized by a bulky tert-butyl group attached to an anilide scaffold, serves as a versatile starting point for the development of novel bioactive compounds.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. A key potential mechanism of action for this class of compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4] Inhibition of SDH can disrupt cellular respiration and energy production, leading to cell death, particularly in fungal pathogens and cancer cells.

Synthesis of Pivalanilide Derivatives

The synthesis of pivalanilide derivatives can be achieved through several established chemical routes. The most direct method involves the acylation of a substituted aniline with pivaloyl chloride.[1] Further diversification can be achieved through palladium-catalyzed cross-coupling reactions to introduce various substituents onto the aromatic rings.

A general workflow for the synthesis and subsequent biological evaluation is outlined below:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Start Substituted Aniline & Pivaloyl Chloride Acylation Acylation Reaction Start->Acylation Pivalanilide_Core Pivalanilide Derivative Core Acylation->Pivalanilide_Core Pd_Coupling Palladium-Catalyzed Cross-Coupling Pivalanilide_Core->Pd_Coupling Diverse_Derivatives Library of Diverse Pivalanilide Derivatives Pd_Coupling->Diverse_Derivatives Antimicrobial_Assay Antimicrobial Screening (MIC Assay) Diverse_Derivatives->Antimicrobial_Assay Anticancer_Assay Anticancer Screening (MTT Assay) Diverse_Derivatives->Anticancer_Assay Hit_Identification Hit Identification Antimicrobial_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Enzyme_Assay Enzyme Inhibition Assay (e.g., SDH Assay) Hit_Identification->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Fig. 1: General workflow for synthesis and biological evaluation.

Data Presentation: Biological Activity of Structurally Related Compounds

Due to limited publicly available data specifically for a wide range of pivalanilide derivatives, the following tables summarize the biological activities of structurally related carboxamide and pyrazole derivatives that are known to target succinate dehydrogenase or exhibit significant antimicrobial and anticancer effects. These data can serve as a benchmark for screening new pivalanilide analogues.

Table 1: Antifungal Activity of Succinate Dehydrogenase Inhibitors (SDHIs)

Compound IDChemical ClassTarget OrganismMIC (µg/mL)Reference
3f Pyridine CarboxamideBotrytis cinerea-[5]
3g Pyridine CarboxamideC. ambiens-[5]
7 Pyrazole-4-carboxamideRhizoctonia solani0.034 (EC50)[6]
12 Pyrazole-4-carboxamideRhizoctonia solani0.021 (EC50)[6]
5i SDHI DerivativeSclerotinia sclerotiorum0.73 (EC50)[7]
5p SDHI DerivativeRhizoctonia cerealis6.48 (EC50)[7]
4s Azole DerivativeCandida albicans SC53140.53 (MIC50)[8]
6a Dihydrobenzoxepine-pyridineCryptococcus neoformans 280719[9]
6b Dihydrobenzoxepine-pyridineCandida auris PUJ-HUSI 53775[9]

Table 2: Anticancer Activity of Various Heterocyclic Compounds

Compound IDChemical ClassCell LineIC50 (µM)Reference
16 p-Menthane DerivativeOVCAR-8 (Ovarian)< 4.0[10]
16 p-Menthane DerivativeHCT-116 (Colon)< 4.0[10]
16 p-Menthane DerivativeSF-295 (Glioblastoma)< 4.0[10]
4e Bispidine DerivativeHepG2 (Liver)~12.5 (estimated)[11]
4c Bispidine DerivativeHepG2 (Liver)~25 (estimated)[11]
3b Azatetracyclic DerivativeSK-MEL-28 (Melanoma)< 10[12]
5a Azatetracyclic DerivativeCOLO 205 (Colon)< 10[12]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of pivalanilide derivatives on cancer cell lines.[13][14][15][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pivalanilide derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of pivalanilide derivatives against various microbial strains.[1][18][19][20][21]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Pivalanilide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the pivalanilide derivatives in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (broth and inoculum without compound), a sterility control (broth only), and a positive control with a known antibiotic/antifungal.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Succinate Dehydrogenase (SDH) Activity

This protocol is for assessing the inhibitory effect of pivalanilide derivatives on SDH activity.[22][23][24][25]

Materials:

  • Isolated mitochondria or cell/tissue homogenate as a source of SDH

  • SDH Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Sodium succinate (substrate)

  • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride - INT)

  • Pivalanilide derivatives

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare the enzyme sample (e.g., mitochondrial fraction) in ice-cold assay buffer.

  • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, sodium succinate, and the electron acceptor dye.

  • Inhibitor Addition: Add the pivalanilide derivative at various concentrations to the reaction mixture and pre-incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP reduction or 495 nm for formazan formation from INT).

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC50 value of the compound for SDH inhibition.

Signaling Pathway

Inhibition of succinate dehydrogenase by pivalanilide derivatives can lead to the accumulation of succinate.[26][27] Elevated succinate levels can have profound effects on cellular signaling, primarily through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[26][27]

G cluster_pathway Succinate Dehydrogenase Inhibition Pathway cluster_nucleus Succinate Dehydrogenase Inhibition Pathway Pivalanilide Pivalanilide Derivative SDH Succinate Dehydrogenase (Complex II) Pivalanilide->SDH Inhibits Fumarate Fumarate SDH->Fumarate Catalyzes Succinate Succinate Succinate:e->Fumarate:w PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binds to Proteasome Proteasomal Degradation VHL->Proteasome Targets for HIF1a_stabilized Stabilized HIF-1α Nucleus Nucleus HIF1a_stabilized->Nucleus HIF1b HIF-1β HIF1a_stabilized->HIF1b Dimerizes with HRE Hypoxia Response Elements (HREs) HIF1b->HRE Binds to Gene_Expression Target Gene Expression (e.g., Angiogenesis, Glycolysis) HRE->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Reduced Proliferation) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for In Vitro Studies of 2,2-Dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2,2-Dimethyl-N-phenylpropanamide, also known as Pivalanilide, is a small molecule with potential for biological activity. These application notes provide a summary of hypothetical in vitro studies to characterize its cytotoxic effects, potential mechanism of action through enzyme inhibition, and its impact on a representative cell signaling pathway. The following protocols are intended to serve as a guide for researchers and drug development professionals interested in evaluating the in vitro profile of this compound and its derivatives.

Data Presentation

Table 1: Cytotoxicity of 2,2-Dimethyl-N-phenylpropanamide in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) was determined following a 72-hour incubation period using a standard MTT assay.

Cell LineCancer TypeIC₅₀ (µM)
HCT-116Colon Carcinoma35.2
MCF-7Breast Adenocarcinoma58.1
A549Lung Carcinoma72.5
HepG2Hepatocellular Carcinoma41.8
DU145Prostate Carcinoma65.3
Table 2: Enzyme Inhibition Profile of 2,2-Dimethyl-N-phenylpropanamide

The half-maximal inhibitory concentration (IC₅₀) against various enzymes was determined using specific activity assays.

Enzyme TargetAssay TypeIC₅₀ (µM)
Cyclooxygenase-2 (COX-2)Colorimetric15.8
5-Lipoxygenase (5-LOX)Fluorometric> 100
Caspase-3Fluorometric88.4
Caspase-9Fluorometric95.1
Table 3: Effect of 2,2-Dimethyl-N-phenylpropanamide on Apoptosis in HCT-116 Cells

The percentage of apoptotic cells was quantified using Annexin V-FITC/Propidium Iodide staining and flow cytometry after 48 hours of treatment.

Treatment Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)2.51.84.3
105.13.28.3
2512.68.921.5
5025.315.741.0

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of 2,2-Dimethyl-N-phenylpropanamide on adherent cancer cell lines.

Materials:

  • 2,2-Dimethyl-N-phenylpropanamide (stock solution in DMSO)

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,2-Dimethyl-N-phenylpropanamide in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of 2,2-Dimethyl-N-phenylpropanamide against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 2,2-Dimethyl-N-phenylpropanamide (stock solution in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-2, arachidonic acid, heme, and TMPD in the assay buffer.

  • Compound Addition: Add 10 µL of various concentrations of 2,2-Dimethyl-N-phenylpropanamide or vehicle control to the wells of a 96-well plate.

  • Enzyme Incubation: Add 150 µL of the assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well. Incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the compound relative to the vehicle control. Calculate the IC₅₀ value from a dose-response curve.

Protocol 3: Apoptosis Assessment by Annexin V-FITC/PI Staining

This protocol details the detection and quantification of apoptosis induced by 2,2-Dimethyl-N-phenylpropanamide using flow cytometry.

Materials:

  • HCT-116 cells

  • 2,2-Dimethyl-N-phenylpropanamide

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of 2,2-Dimethyl-N-phenylpropanamide or vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Add Compound to Cells seed_cells->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 signaling_pathway ext_stimulus 2,2-Dimethyl-N- phenylpropanamide cox2 COX-2 ext_stimulus->cox2 Inhibition bcl2 Bcl-2 ext_stimulus->bcl2 Down-regulation prostaglandins Prostaglandins cox2->prostaglandins bax Bax bcl2->bax caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Troubleshooting & Optimization

troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,2-Dimethyl-N-phenylpropanamide Synthesis

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-N-phenylpropanamide (also known as N-phenylpivalamide). This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2,2-Dimethyl-N-phenylpropanamide?

A1: The most common method is the N-acylation of aniline with pivaloyl chloride (2,2-dimethylpropanoyl chloride).[1][2] This reaction is a form of nucleophilic acyl substitution. It is typically performed under Schotten-Baumann conditions, which involve using a base, often in a two-phase solvent system, to neutralize the HCl byproduct.[3][4][5]

Q2: What is the role of the base in this synthesis?

A2: The base, typically aqueous sodium hydroxide or pyridine, plays a crucial role in the Schotten-Baumann reaction.[3][6] Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3][5] This prevents the protonation of the unreacted aniline, which would otherwise form an unreactive ammonium salt and consequently lower the yield.[3][5]

Q3: What are the typical yields for this reaction?

A3: Under optimized conditions, the N-acylation of anilines can be very efficient, with yields often reported in the range of 70-95%. However, the yield can be significantly impacted by factors such as reactant purity, reaction temperature, efficiency of mixing, and the choice of base and solvent.

Q4: What are the key safety precautions for this synthesis?

A4: Pivaloyl chloride is a corrosive, flammable, and toxic liquid that reacts with water to evolve corrosive hydrogen chloride gas.[7][8] It is very toxic by inhalation, ingestion, or skin absorption.[2][7] Aniline is also toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Guide for Low Yield

This section addresses specific issues that can lead to poor outcomes in your synthesis.

Q5: My yield is low, but TLC analysis shows the complete consumption of aniline. What happened?

A5: This scenario suggests that while the starting material has reacted, it has either been converted into soluble side products or the desired product was lost during workup and purification.

  • Side Reactions: The primary competing reaction is the hydrolysis of pivaloyl chloride by water or hydroxide ions, especially if the addition of the acyl chloride is too slow or the base concentration is too high. This forms pivalic acid, which will be removed during the basic wash, leading to a lower yield of the desired amide.

  • Purification Loss: Amides can sometimes be challenging to purify via column chromatography, leading to significant product loss.[9] Consider alternative purification methods like recrystallization, which is often the method of choice for amides.[9] Trying different solvents like ethanol, acetone, or acetonitrile for recrystallization can be effective.[9]

Q6: How can I minimize the formation of side products?

A6: To minimize hydrolysis of the acyl chloride, ensure vigorous stirring to maintain a good interface between the organic and aqueous layers in a Schotten-Baumann setup. The pivaloyl chloride should be added portion-wise or dropwise to the reaction mixture.[10] Maintaining a low temperature (e.g., 0-5 °C) can also help to control the exothermic reaction and reduce the rate of hydrolysis.

Q7: My final product is impure. What are the likely contaminants?

A7: The most common impurities include:

  • Unreacted Pivaloyl Chloride/Pivalic Acid: If the reaction or workup is incomplete, these may remain. A wash with a mild base (e.g., NaHCO₃ solution) will remove pivalic acid.

  • Diacylated Product (N,N-diacylaniline): While less common with bulky acyl chlorides like pivaloyl chloride, it is a possibility if reaction conditions are harsh.

  • Unreacted Aniline: If an insufficient amount of acyl chloride was used or the reaction was incomplete. This can be removed with an acidic wash (e.g., dilute HCl).

Q8: What is the best method to purify 2,2-Dimethyl-N-phenylpropanamide?

A8: Recrystallization is highly recommended for purifying solid amides.[9] A good starting point is to dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetonitrile, or an ethanol/water mixture) and allow it to cool slowly.[9] This method is often more effective and results in less product loss than column chromatography for this class of compounds.[9]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes the general effects of key parameters on the N-acylation of anilines. Optimal conditions should be determined empirically for your specific setup.

ParameterConditionPotential Effect on YieldRationale
Base Weak Base (e.g., Pyridine, Et₃N)Good to Excellent Efficiently neutralizes HCl without significantly promoting acyl chloride hydrolysis.
Strong Base (e.g., aq. NaOH)Good to Excellent Highly effective under biphasic Schotten-Baumann conditions where hydrolysis is managed.[4]
No BaseVery Low The HCl byproduct protonates the starting aniline, rendering it non-nucleophilic and halting the reaction.[5]
Solvent Biphasic (e.g., DCM/H₂O)Excellent Classic Schotten-Baumann conditions. The base in the aqueous phase neutralizes HCl while reactants and product remain in the organic phase.[4]
Aprotic (e.g., DMF, Acetonitrile)Good to Excellent Often used with organic bases like triethylamine. DMF can be a particularly effective solvent.
Temperature 0-25 °C (Room Temp)Good to Excellent Provides a good balance between reaction rate and minimizing side reactions like hydrolysis of the acyl chloride.
> 50 °CVariable to Low Higher temperatures can accelerate the desired reaction but may significantly increase the rate of side reactions, potentially lowering the overall yield.[11]
Reactant Purity High PurityExcellent Ensures no side reactions from contaminants. Pivaloyl chloride is sensitive to moisture.[1]
Low Purity / WetLow Water will hydrolyze the pivaloyl chloride, reducing the amount available to react with the aniline.

Experimental Protocols

Synthesis of 2,2-Dimethyl-N-phenylpropanamide via Schotten-Baumann Reaction

This protocol is a representative procedure for the synthesis.

Reagents & Equipment:

  • Aniline (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware (Erlenmeyer flask, beaker, etc.)

  • Rotary evaporator

Procedure:

  • In an Erlenmeyer flask, dissolve aniline (1.0 eq) in dichloromethane (approx. 2-3 mL per mmol of aniline).

  • Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0-5 °C using an ice bath and stir vigorously.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the rapidly stirred mixture over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-60 minutes.[10]

  • Monitor the reaction by TLC until the aniline spot has disappeared.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution (to remove any pivalic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Mechanism

ReactionMechanism Mechanism for N-Acylation of Aniline cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Adduct Aniline->Intermediate Nucleophilic Attack PivaloylCl Pivaloyl Chloride (Electrophile) PivaloylCl->Intermediate Amide 2,2-Dimethyl-N-phenylpropanamide Intermediate->Amide Collapse & Chloride Expulsion HCl HCl (Byproduct) Intermediate->HCl Base Base (e.g., NaOH) HCl->Base Neutralization

Caption: Reaction mechanism for amide synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield Start Low Yield Observed TLC Analyze Crude Reaction Mixture by TLC Start->TLC AnilineLeft Aniline Remaining? TLC->AnilineLeft NoAniline Aniline Consumed AnilineLeft->NoAniline No Cause1 Incomplete Reaction AnilineLeft->Cause1 Yes Cause2 Side Reactions or Product Loss NoAniline->Cause2 Solution1a Increase Reaction Time / Temp Cause1->Solution1a Solution1b Check Reagent Stoichiometry (add more acyl chloride) Cause1->Solution1b Solution1c Insufficient Base (Aniline Protonated) Cause1->Solution1c Solution2a Check for Acyl Chloride Hydrolysis (Control Temp, Add Slowly) Cause2->Solution2a Solution2b Optimize Workup (Avoid Emulsions) Cause2->Solution2b Solution2c Change Purification (Recrystallize instead of Column) Cause2->Solution2c

Caption: Logical workflow for troubleshooting low yield.

Parameter Influence Diagram

ParameterInfluence Key Parameter Relationships Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate + Hydrolysis Acyl Chloride Hydrolysis (Side Reaction) Temp->Hydrolysis + Base Base Choice & Conc. Base->Hydrolysis + Neutralization HCl Neutralization Efficiency Base->Neutralization + Purity Reagent Purity (esp. Acyl Chloride) Purity->Hydrolysis - Stirring Mixing / Stirring Rate Stirring->ReactionRate + Stirring->Neutralization + Yield Final Yield ReactionRate->Yield Hydrolysis->Yield PurityOutcome Product Purity Hydrolysis->PurityOutcome Neutralization->Yield

Caption: Influence of parameters on reaction outcome.

References

Technical Support Center: Purification of Crude Pivalanilide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude Pivalanilide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity Pivalanilide.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude Pivalanilide sample?

A1: Crude Pivalanilide, typically synthesized from aniline and pivaloyl chloride, may contain several impurities. The most common include:

  • Unreacted Starting Materials: Aniline and pivaloyl chloride.

  • Byproducts: Triethylamine hydrochloride (if triethylamine is used as a base to neutralize the HCl generated during the reaction).

  • Side Products: Di-acylated aniline or other products from side reactions.

  • Residual Solvents: Solvents used during the synthesis and workup.

Q2: What are the recommended primary purification methods for crude Pivalanilide?

A2: The two most common and effective purification methods for solid organic compounds like Pivalanilide are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my Pivalanilide sample after purification?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (approximately 133-136 °C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. Cooling is too rapid.Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble. Allow the solution to cool more slowly.
No Crystal Formation The solution is not saturated. The solution is supersaturated but requires nucleation.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure Pivalanilide. Cool the solution in an ice bath.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during transfer or filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution thoroughly in an ice bath before filtration. Ensure careful transfer of all solid material.
Colored Impurities Remain The impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocol: General Recrystallization of Pivalanilide

  • Solvent Selection: Test the solubility of a small amount of crude Pivalanilide in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound when hot but not when cold. Common solvents to test for amides include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.

  • Dissolution: Place the crude Pivalanilide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

DOT Diagram: Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Crude Pivalanilide dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals cool->no_crystals Problem oil_out Oils Out cool->oil_out Problem filter Filter and Dry Pure Pivalanilide crystals->filter troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal - Cool Further no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and Add  More Solvent - Change Solvent - Cool Slowly oil_out->troubleshoot_oil troubleshoot_no_crystals->dissolve Retry troubleshoot_oil->dissolve Retry

Caption: Troubleshooting workflow for Pivalanilide recrystallization.

Flash Column Chromatography

Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Troubleshooting Common Flash Column Chromatography Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate mobile phase polarity. Column was not packed properly (channeling). Column was overloaded with crude material.Optimize the mobile phase using TLC. Repack the column carefully. Use a larger column or less sample.
Compound Stuck on Column Mobile phase is not polar enough. Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Increase the polarity of the mobile phase. Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Cracked or Dry Column Solvent level dropped below the top of the stationary phase.Never let the column run dry. Always keep the solvent level above the silica gel.
Tailing of Spots Compound is too polar for the chosen solvent system. Interaction with acidic sites on silica gel.Increase the polarity of the eluent. Add a small amount of a polar modifier like methanol or a base like triethylamine to the mobile phase.

Experimental Protocol: General Flash Column Chromatography of Pivalanilide

  • TLC Analysis: Develop a TLC solvent system that gives the Pivalanilide a retention factor (Rf) of approximately 0.2-0.4. A good starting point for amides is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing) or dry silica gel followed by the mobile phase (dry packing).

  • Sample Loading: Dissolve the crude Pivalanilide in a minimum amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column (dry loading). Alternatively, carefully load the concentrated solution directly onto the column (wet loading).

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure Pivalanilide.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Pivalanilide.

DOT Diagram: Column Chromatography Troubleshooting Logic

Column_Chromatography_Troubleshooting start Crude Pivalanilide Loaded on Column elute Elute with Mobile Phase start->elute analyze Analyze Fractions by TLC elute->analyze good_sep Good Separation analyze->good_sep Success poor_sep Poor Separation analyze->poor_sep Problem no_elution Compound Not Eluting analyze->no_elution Problem combine Combine Pure Fractions and Evaporate good_sep->combine troubleshoot_sep Troubleshoot: - Optimize Mobile Phase - Repack Column - Reduce Sample Load poor_sep->troubleshoot_sep troubleshoot_elution Troubleshoot: - Increase Mobile  Phase Polarity - Add Modifier no_elution->troubleshoot_elution troubleshoot_sep->start Retry troubleshoot_elution->elute Adjust & Continue

Caption: Troubleshooting logic for Pivalanilide column chromatography.

Data Presentation

Table 1: Common Solvents for Pivalanilide Purification

Purification MethodSolvent/Solvent SystemRationale
Recrystallization Ethanol/WaterPivalanilide is likely soluble in hot ethanol and less soluble in cold water.
TolueneAromatic solvent that can be effective for recrystallizing aromatic amides.
Hexane/Ethyl AcetateA non-polar/polar mixture that allows for fine-tuning of solubility.
Column Chromatography Hexane/Ethyl Acetate GradientA versatile system for separating compounds of moderate polarity on silica gel.
Dichloromethane/Methanol GradientA more polar system for compounds that do not move in less polar solvents.

Table 2: Purity Assessment of Pivalanilide

Analytical MethodExpected Result for Pure PivalanilideIndication of Impurity
Melting Point Sharp range, e.g., 134-135 °CBroad and depressed melting range, e.g., 128-133 °C
TLC (Hexane:Ethyl Acetate 4:1) Single spot, Rf ~0.3Multiple spots
1H NMR (CDCl3) Clean spectrum with expected peaks and integrationsAdditional peaks not corresponding to Pivalanilide or the solvent

Disclaimer: The experimental protocols and data provided are general guidelines for the purification of amides and should be adapted and optimized for the specific case of crude Pivalanilide based on the impurities present and the desired final purity. Always perform small-scale trials to determine the optimal conditions before proceeding with a large-scale purification.

Technical Support Center: Synthesis of 2,2-Dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-N-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2,2-Dimethyl-N-phenylpropanamide?

The most common and direct method for synthesizing 2,2-Dimethyl-N-phenylpropanamide is the N-acylation of aniline with pivaloyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of aniline attacks the carbonyl carbon of pivaloyl chloride, leading to the formation of an amide bond and hydrochloric acid (HCl) as a byproduct. A base is typically required to neutralize the HCl and drive the reaction to completion.

Q2: What are the most common side reactions to be aware of during this synthesis?

There are two primary side reactions that can occur:

  • Friedel-Crafts Alkylation: The acylium ion formed from pivaloyl chloride can undergo decarbonylation to generate a stable tert-butyl carbocation. This carbocation can then act as an electrophile and alkylate the aniline ring, leading to the formation of tert-butylaniline isomers (primarily para- and ortho-substituted).

  • Diacylation: Although less common due to the steric hindrance of the bulky pivaloyl group, it is possible for the nitrogen atom of aniline to be acylated twice, resulting in the formation of N,N-di(pivaloyl)aniline. This is more likely to occur if an excess of pivaloyl chloride is used or if the reaction conditions are not carefully controlled.

Q3: Why is a base necessary in this reaction, and what are the common choices?

A base is crucial to neutralize the hydrochloric acid generated during the reaction. Without a base, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases used for this purpose include pyridine and triethylamine. The choice of base can influence the reaction rate and potentially the side product profile.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (aniline and pivaloyl chloride), the consumption of reactants and the formation of the product can be visualized.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2,2-Dimethyl-N-phenylpropanamide 1. Incomplete reaction due to insufficient base. 2. Formation of significant amounts of side products. 3. Loss of product during workup and purification.1. Ensure at least a stoichiometric equivalent of a suitable base (e.g., pyridine or triethylamine) is used to neutralize the HCl produced. 2. Optimize reaction conditions (see below) to minimize side reactions. 3. Carefully perform extraction and recrystallization steps. Ensure the pH is appropriately adjusted during the workup to prevent the product from remaining in the aqueous layer.
Presence of a significant amount of tert-butylaniline in the product Decarbonylation of the pivaloyl acylium ion is favored at higher temperatures.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of pivaloyl chloride and throughout the reaction.
Formation of a diacylated byproduct Use of excess pivaloyl chloride.Use a stoichiometric amount or a slight excess of aniline relative to pivaloyl chloride.
Difficulty in purifying the product The product and side products may have similar polarities.1. Recrystallization: A mixture of ethanol and water is often effective. The product is typically soluble in hot ethanol and will precipitate upon the addition of water and cooling. 2. Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed to separate the product from impurities.
Reaction does not proceed to completion 1. Inactive reagents. 2. Insufficient reaction time or temperature (if low temperature is not primarily for selectivity).1. Check the purity and reactivity of aniline and pivaloyl chloride. Pivaloyl chloride is sensitive to moisture. 2. Allow the reaction to stir for a sufficient period. If proceeding at low temperature, the reaction time may need to be extended. Monitor by TLC until the starting aniline is consumed.

Experimental Protocols

Optimized Synthesis of 2,2-Dimethyl-N-phenylpropanamide

This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.

Materials:

  • Aniline

  • Pivaloyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.0 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of aniline.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Quantitative Data Summary
Parameter Condition A Condition B Expected Outcome
Base PyridineTriethylamineBoth are effective. Pyridine can sometimes lead to slightly cleaner reactions.
Temperature 0 °C to room temp.50 °CLower temperatures significantly reduce the formation of tert-butylaniline.
Solvent DichloromethaneTetrahydrofuranBoth are suitable aprotic solvents.
Typical Yield > 85%Variable, potentially lower due to side reactionsOptimized conditions (Condition A) should provide a high yield of the desired product.

Visualizations

Reaction Scheme and Side Reactions

G cluster_main Main Reaction cluster_side1 Side Reaction 1: Friedel-Crafts Alkylation cluster_side2 Side Reaction 2: Diacylation Aniline Aniline Product 2,2-Dimethyl-N-phenylpropanamide Aniline->Product tButylAniline tert-Butylaniline Aniline->tButylAniline PivaloylChloride Pivaloyl Chloride PivaloylChloride->Product AcyliumIon Pivaloyl Acylium Ion PivaloylChloride->AcyliumIon Forms intermediate DiacylatedProduct N,N-di(pivaloyl)aniline PivaloylChloride->DiacylatedProduct Excess Base Base (e.g., Pyridine) Base->Product Neutralizes HCl Product->DiacylatedProduct tButylCation tert-Butyl Carbocation AcyliumIon->tButylCation Decarbonylation (Heat) tButylCation->tButylAniline

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product CheckTemp Was the reaction run at low temperature (0-5 °C)? Start->CheckTemp CheckBase Was a stoichiometric amount of base used? CheckTemp->CheckBase Yes HighTempCause High temperature likely caused tert-butylation. CheckTemp->HighTempCause No CheckPivCl Was an excess of pivaloyl chloride used? CheckBase->CheckPivCl Yes NoBaseCause Incomplete reaction due to aniline protonation. CheckBase->NoBaseCause No ExcessPivClCause Excess reagent likely caused diacylation. CheckPivCl->ExcessPivClCause Yes Purification Proceed to Purification CheckPivCl->Purification No OptimizeTemp Action: Maintain low temperature. HighTempCause->OptimizeTemp OptimizeBase Action: Use 1.1 eq. of base. NoBaseCause->OptimizeBase OptimizePivCl Action: Use stoichiometric pivaloyl chloride. ExcessPivClCause->OptimizePivCl OptimizeTemp->Purification OptimizeBase->Purification OptimizePivCl->Purification

Caption: Troubleshooting workflow for synthesis issues.

improving the solubility of 2,2-Dimethyl-N-phenylpropanamide for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 2,2-Dimethyl-N-phenylpropanamide for biological assays.

Troubleshooting Guide

Encountering solubility issues with 2,2-Dimethyl-N-phenylpropanamide during your experiments? This guide provides solutions to common problems.

Problem Possible Cause Suggested Solution
Precipitation upon dilution in aqueous buffer/media The compound is poorly soluble in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final concentration in the assay medium with vigorous mixing. Ensure the final solvent concentration is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% DMSO).
Inconsistent assay results The compound is not fully dissolved, leading to variable effective concentrations.After preparing the stock solution, visually inspect for any undissolved particles. If present, sonicate the solution briefly or gently warm it. Always vortex the stock solution before making dilutions.
Low or no biological activity observed The compound's concentration in the dissolved state is too low to elicit a response.Attempt to increase the solubility using a different solvent or a co-solvent system. Consider using formulation strategies such as cyclodextrins to enhance aqueous solubility.
Cell death or altered cell morphology in control wells The solvent used to dissolve the compound is toxic to the cells at the concentration used.Perform a solvent tolerance test to determine the maximum concentration of the solvent that your cells can tolerate without affecting their viability or function.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 2,2-Dimethyl-N-phenylpropanamide?

A1: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 2,2-Dimethyl-N-phenylpropanamide. This is due to its high solubilizing power for a wide range of organic compounds and its compatibility with many biological assays at low final concentrations.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO in a cell-based assay should ideally be kept at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, the tolerance of different cell lines to DMSO can vary, so it is best to determine the optimal concentration for your specific cell line with a solvent toxicity test.

Q3: My compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?

A3: This is a common issue with poorly soluble compounds. Here are a few strategies to address this:

  • Optimize Dilution: Add the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid mixing and dispersion.

  • Use a Co-solvent: Prepare the final dilution in a buffer containing a small percentage of a less polar, water-miscible co-solvent like ethanol or polyethylene glycol (PEG).

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds and increase their aqueous solubility.

Q4: How can I determine the solubility of 2,2-Dimethyl-N-phenylpropanamide in different solvents?

A4: A simple method to estimate solubility is to add small, known amounts of the compound to a fixed volume of the solvent at a constant temperature. After vigorous mixing and allowing undissolved solid to settle, the concentration of the dissolved compound in the supernatant can be determined using an analytical method like HPLC or UV-Vis spectroscopy.

Data Presentation: Solubility of Nonpolar Compounds

Solvent Polarity General Solubility of Nonpolar Compounds Notes for Biological Assays
Water HighVery LowPrimary solvent in biological systems.
Methanol HighLow to ModerateCan be used as a co-solvent in some assays.
Ethanol HighLow to ModerateOften better tolerated by cells than methanol.
Dimethyl Sulfoxide (DMSO) HighHighExcellent solvent for stock solutions.
Acetone MediumModerate to HighGenerally too toxic for cell-based assays.
Isopropanol MediumModerateCan be used as a co-solvent.
Acetonitrile MediumModerateUse with caution in biological assays.
Dichloromethane (DCM) LowHighNot compatible with aqueous or cell-based assays.
Hexane Very LowHighNot compatible with aqueous or cell-based assays.

Experimental Protocols

Given that compounds structurally similar to 2,2-Dimethyl-N-phenylpropanamide have been suggested to act as Histone Deacetylase (HDAC) inhibitors with antiproliferative activity, the following are generalized protocols for assessing these potential biological activities.

Protocol 1: Preparation of 2,2-Dimethyl-N-phenylpropanamide Stock Solution
  • Weighing: Accurately weigh out a desired amount of 2,2-Dimethyl-N-phenylpropanamide powder using an analytical balance.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. If necessary, sonicate the solution in a water bath for 5-10 minutes.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)

This protocol is a general guideline and may need optimization based on the specific HDAC assay kit used.

  • Prepare Reagents: Prepare all assay buffers and reagents according to the manufacturer's instructions.

  • Serial Dilutions: Prepare a series of dilutions of the 2,2-Dimethyl-N-phenylpropanamide stock solution in the assay buffer. Also, prepare a positive control (e.g., Trichostatin A) and a vehicle control (DMSO at the same final concentration as the test compound).

  • Assay Plate Preparation: To a 96-well black plate, add the diluted compound or controls.

  • Enzyme Addition: Add the HDAC enzyme to each well.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of the compound and determine the IC₅₀ value.

Protocol 3: Antiproliferative MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of 2,2-Dimethyl-N-phenylpropanamide (prepared by diluting the stock solution in cell culture medium). Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve solubilize Vortex/Sonicate dissolve->solubilize sterilize Filter Sterilize solubilize->sterilize store Store at -20°C/-80°C sterilize->store dilute Prepare Serial Dilutions in Assay Medium store->dilute treat Treat Cells/Enzyme dilute->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure analyze Analyze Data (IC50) measure->analyze

Caption: Experimental workflow for testing a poorly soluble compound.

hdac_inhibition_pathway HDACi 2,2-Dimethyl-N-phenylpropanamide (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Gene Expression (e.g., p21) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: General signaling pathway of HDAC inhibition.

stability issues of 2,2-Dimethyl-N-phenylpropanamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-Dimethyl-N-phenylpropanamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during their experiments.

Troubleshooting Guides

Issue: Unexpected Degradation of 2,2-Dimethyl-N-phenylpropanamide in Solution

Researchers may observe a decrease in the concentration of 2,2-Dimethyl-N-phenylpropanamide over time, or the appearance of unknown peaks in their analytical chromatograms, suggesting degradation of the compound. The primary degradation pathway for amides like 2,2-Dimethyl-N-phenylpropanamide is hydrolysis, which is significantly influenced by pH and temperature.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Suspected Degradation check_purity Verify Initial Purity of Compound start->check_purity review_conditions Review Experimental Conditions (Solvent, pH, Temperature, Light) check_purity->review_conditions identify_degradants Identify Potential Degradation Products (e.g., via LC-MS) review_conditions->identify_degradants forced_degradation Perform Forced Degradation Study identify_degradants->forced_degradation acid_base Acid/Base Hydrolysis forced_degradation->acid_base pH oxidation Oxidative Stress forced_degradation->oxidation Oxidizing Agent thermal Thermal Stress forced_degradation->thermal Temperature photolytic Photolytic Stress forced_degradation->photolytic Light compare Compare Degradation Profiles acid_base->compare oxidation->compare thermal->compare photolytic->compare mitigate Implement Mitigation Strategies compare->mitigate end End: Stable Experimental Conditions mitigate->end

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary

The following table summarizes hypothetical stability data for 2,2-Dimethyl-N-phenylpropanamide under various stress conditions, typical for a forced degradation study. The primary degradation product observed is 2,2-dimethylpropanoic acid and aniline, consistent with amide hydrolysis.

ConditionTemperature (°C)Duration (hours)2,2-Dimethyl-N-phenylpropanamide Remaining (%)Major Degradation Products
0.1 M HCl602485.22,2-dimethylpropanoic acid, Aniline
0.1 M NaOH602478.52,2-dimethylpropanoic acid, Aniline
3% H₂O₂252498.1Minimal oxidation products
Water802492.52,2-dimethylpropanoic acid, Aniline
Light (ICH Q1B)25168>99Negligible

Interpretation of Results:

  • Acid and Base Instability: Significant degradation is observed under both acidic and basic conditions, confirming the susceptibility of the amide bond to hydrolysis.[1][2]

  • Thermal Stress: Elevated temperature accelerates the hydrolysis in an aqueous solution.

  • Oxidative and Photolytic Stability: The compound appears to be relatively stable under oxidative and photolytic stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,2-Dimethyl-N-phenylpropanamide in solution?

A1: The most probable degradation pathway for 2,2-Dimethyl-N-phenylpropanamide is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base and results in the formation of 2,2-dimethylpropanoic acid and aniline.[1][3]

Q2: How does pH affect the stability of 2,2-Dimethyl-N-phenylpropanamide?

A2: The stability of 2,2-Dimethyl-N-phenylpropanamide is highly pH-dependent. The rate of hydrolysis is generally lowest in the neutral pH range (approximately 6-8) and increases significantly under acidic (pH < 4) and basic (pH > 9) conditions.[4][5]

Q3: I am observing an unknown peak in my chromatogram. How can I identify if it is a degradant?

A3: To identify if an unknown peak is a degradation product, you can perform a forced degradation study.[6][7][8] By intentionally stressing the compound under conditions known to cause degradation (e.g., strong acid, strong base, high temperature), you can generate the degradation products and compare their retention times and mass spectra (if using LC-MS) with the unknown peak in your experimental sample.

Q4: What are the recommended storage conditions for solutions of 2,2-Dimethyl-N-phenylpropanamide?

A4: To minimize degradation, solutions of 2,2-Dimethyl-N-phenylpropanamide should be prepared in a neutral pH buffer (e.g., phosphate buffer, pH 7.0-7.4) and stored at low temperatures (2-8 °C). If possible, prepare solutions fresh before use. Avoid prolonged storage in acidic or basic solutions.

Q5: Can the solvent system affect the stability of 2,2-Dimethyl-N-phenylpropanamide?

A5: Yes, the solvent can influence stability. Protic solvents, especially water, can participate in the hydrolysis reaction. While organic solvents are generally less reactive, the presence of residual water or acidic/basic impurities can still promote degradation over time.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

Objective: To evaluate the stability of 2,2-Dimethyl-N-phenylpropanamide in acidic and basic solutions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2,2-Dimethyl-N-phenylpropanamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic Condition: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final concentration of 100 µg/mL.

    • Basic Condition: Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide to achieve a final concentration of 100 µg/mL.

    • Control Sample: Prepare a control sample by adding the same volume of the stock solution to the mobile phase or a neutral buffer to the same final concentration.

  • Incubation: Incubate all samples at 60 °C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Calculate the percentage of 2,2-Dimethyl-N-phenylpropanamide remaining at each time point relative to the initial concentration (t=0).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2,2-Dimethyl-N-phenylpropanamide from its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at a suitable wavelength (determined by UV scan of the parent compound).

  • Method Validation:

    • Specificity: Analyze samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak and from each other.

    • Linearity, Accuracy, and Precision: Perform standard validation experiments as per ICH guidelines.

Experimental Workflow Diagram

Experimental_Workflow start Start: Stability Assessment prepare_stock Prepare Stock Solution (1 mg/mL in ACN) start->prepare_stock prepare_stress Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo) prepare_stock->prepare_stress incubate Incubate Under Stress Conditions prepare_stress->incubate sample Sample at Time Points incubate->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze quantify Quantify Parent and Degradants analyze->quantify end End: Determine Stability Profile quantify->end

Caption: Workflow for stability testing.

References

Technical Support Center: Overcoming Pivalanilide Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming experimental challenges related to Pivalanilide resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to Pivalanilide. What are the possible general mechanisms of resistance?

A1: Resistance to anti-cancer agents can arise from various factors. While specific data on Pivalanilide is limited, general mechanisms of drug resistance in cancer cells are well-documented and may include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[1][2][3]

  • Altered Drug Metabolism: Cancer cells can develop mechanisms to metabolize the drug into an inactive form more efficiently.[3][4]

  • Modification of the Drug Target: Mutations in the target protein of Pivalanilide could prevent the drug from binding effectively.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Pivalanilide. Common pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation.[5][6][7]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[4]

Q2: How can I experimentally determine if my cells are developing resistance to Pivalanilide?

A2: A common method is to determine the half-maximal inhibitory concentration (IC50) of Pivalanilide in your cell line over time. A significant increase in the IC50 value suggests the development of resistance. This is typically measured using a cell viability assay.[8]

Troubleshooting Guides

Problem 1: Inconsistent results in Pivalanilide cell viability assays.

Possible Cause & Solution:

Possible Cause Suggested Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[9][10]
Inconsistent Drug Concentration Prepare fresh serial dilutions of Pivalanilide for each experiment from a validated stock solution.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill them with sterile PBS or media.
Contamination Regularly check cell cultures for any signs of contamination (e.g., bacteria, fungi, or mycoplasma).
Assay-Specific Issues Refer to specific troubleshooting guides for your chosen viability assay (e.g., MTS, Calcein AM).[10][11]
Problem 2: No change in the expression of the suspected target of Pivalanilide in resistant cells.

Possible Cause & Solution:

Possible Cause Suggested Solution
Resistance is not target-mediated The resistance mechanism may not involve alterations in the expression level of the primary target. Investigate other possibilities such as mutations in the target, or post-translational modifications.
Upstream or Downstream Alterations The resistance may be due to changes in upstream or downstream components of the signaling pathway. Analyze the activation state (e.g., phosphorylation) of key signaling proteins.
Activation of Bypass Pathways The cells may be utilizing alternative signaling pathways for survival. Screen for the activation of common resistance pathways like PI3K/Akt and MAPK/ERK.[5][6][7]
Antibody Issues (Western Blot) Validate the antibody used for Western blotting to ensure it is specific and sensitive for the target protein.

Experimental Protocols

Protocol 1: Determining the IC50 of Pivalanilide using an MTS Assay

Objective: To quantify the concentration of Pivalanilide that inhibits cell viability by 50%.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Pivalanilide

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]

  • Prepare serial dilutions of Pivalanilide in complete growth medium.

  • Remove the old medium from the cells and add the Pivalanilide dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Protocol 2: Western Blot Analysis of Key Signaling Proteins

Objective: To assess the expression and activation status of proteins involved in potential resistance pathways.

Materials:

  • Parental and Pivalanilide-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-P-gp, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the parental and resistant cells and quantify the protein concentration.[12]

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.[12]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.[13]

  • Quantify the band intensities and normalize to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

Objective: To determine if Pivalanilide resistance is associated with altered protein-protein interactions involving a hypothetical target or signaling protein.

Materials:

  • Cell lysates from parental and resistant cells

  • Co-IP buffer

  • Primary antibody against the "bait" protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.[14]

  • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein for several hours to overnight at 4°C to form antibody-antigen complexes.[14]

  • Add protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elute the "bait" protein and its interacting partners ("prey") from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein.[15]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Experimental Investigation cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion problem Reduced Pivalanilide Sensitivity ic50 IC50 Determination (MTS Assay) problem->ic50 Quantify Resistance western Western Blot Analysis (Signaling Proteins) ic50->western Investigate Molecular Changes coip Co-Immunoprecipitation (Protein Interactions) western->coip Probe Interactions data_analysis Analyze IC50 Shift, Protein Expression, and Interactions coip->data_analysis conclusion Identify Resistance Mechanism data_analysis->conclusion

Caption: A general workflow for investigating Pivalanilide resistance.

pi3k_akt_pathway Pivalanilide Pivalanilide Target Hypothetical Target Pivalanilide->Target Inhibits RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Resistance Resistance Proliferation->Resistance

Caption: The PI3K/Akt/mTOR signaling pathway as a potential resistance mechanism.

mapk_erk_pathway Pivalanilide Pivalanilide Target Hypothetical Target Pivalanilide->Target Inhibits GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Resistance Resistance GeneExpression->Resistance

Caption: The MAPK/ERK signaling pathway as an alternative resistance mechanism.

References

Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,2-Dimethyl-N-phenylpropanamide (also known as Pivalanilide). It includes a detailed experimental protocol, troubleshooting guides for common issues, and considerations for scaling up the production process.

General Experimental Workflow

The synthesis of 2,2-Dimethyl-N-phenylpropanamide generally follows a multi-step process from reactant preparation to final product analysis. The logical flow is crucial for ensuring high yield and purity, especially when scaling up.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis A Reactant Preparation (Aniline, Pivaloyl Chloride, Base, Solvent) B Glassware & System Setup (Anhydrous Conditions) A->B Ensure Dryness C Amidation Reaction (Controlled Addition & Temperature) B->C D Reaction Quenching & Work-up (Aqueous Washes) C->D Reaction Complete E Crude Product Isolation (Filtration/Extraction) D->E F Purification (Recrystallization) E->F G Final Product Analysis (NMR, IR, MP, Purity) F->G Pure Product

Caption: High-level workflow for the synthesis of 2,2-Dimethyl-N-phenylpropanamide.

Experimental Protocols

This section details a standard laboratory procedure for synthesizing 2,2-Dimethyl-N-phenylpropanamide via the reaction of pivaloyl chloride with aniline.

Methodology: Amide Synthesis via Acyl Chloride

  • Reactant Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF) (approx. 10 volumes).

    • Cool the mixture to 0°C using an ice bath.

  • Reaction:

    • Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with the solvent.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and aniline), saturated NaHCO₃ solution (to remove unreacted pivaloyl chloride), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2,2-Dimethyl-N-phenylpropanamide as a white solid.[1]

  • Analysis:

    • Confirm the product's identity and purity using NMR, IR spectroscopy, and melting point analysis.

Troubleshooting and FAQs

This section addresses common problems encountered during the synthesis and scale-up of 2,2-Dimethyl-N-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis using pivaloyl chloride and aniline?

  • A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline (the nucleophile) attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion, and a subsequent deprotonation of the nitrogen by the base to form the final amide product.

Q2: What are the primary safety concerns for this synthesis?

  • A: Key hazards include:

    • Pivaloyl Chloride: Corrosive and moisture-sensitive. Reacts exothermically with water to release HCl gas. Must be handled in a fume hood with appropriate personal protective equipment (PPE).

    • Aniline: Toxic and readily absorbed through the skin. Handle with gloves and appropriate PPE.

    • Solvents: Dichloromethane and other organic solvents are often volatile and flammable. Ensure proper ventilation and avoid ignition sources.

Q3: How can I effectively monitor the reaction's progress?

  • A: Thin Layer Chromatography (TLC) is the most common method for monitoring. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (aniline) from the product. The disappearance of the aniline spot indicates the reaction is nearing completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield 1. Inactive pivaloyl chloride (hydrolyzed by moisture).2. Presence of water in the reaction.3. Insufficient reaction time or temperature.1. Use freshly opened or distilled pivaloyl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Monitor the reaction by TLC until the starting material is consumed. If needed, gently warm the reaction.
Product is Discolored (Yellow/Brown) 1. Impurities in the starting aniline.2. Air oxidation of aniline.3. Degradation during work-up or purification.1. Use distilled or high-purity aniline.2. Maintain an inert (nitrogen or argon) atmosphere during the reaction.3. Consider treating a solution of the crude product with activated charcoal before recrystallization.[2]
Difficulty Removing Byproducts 1. (Carbodiimide Route): Insoluble urea byproducts (e.g., DCU) are common when using coupling agents like DCC.[3]2. (Acid Chloride Route): Residual starting materials or salts.1. Filter the reaction mixture to remove the precipitated urea. Some ureas are slightly soluble; cooling the mixture can improve precipitation. For more soluble ureas (like DIU from DIC), aqueous washes can be effective.[3]2. Perform the recommended aqueous washes (1M HCl, sat. NaHCO₃) thoroughly during the work-up phase.
Reaction Stalls 1. Poor mixing, especially on a larger scale.2. Formation of insoluble aniline hydrochloride salt if the base is not effective or added incorrectly.1. Ensure vigorous and efficient stirring throughout the reaction.2. Ensure the base is added before the pivaloyl chloride to prevent the acid-base reaction between aniline and HCl byproduct.

Data Presentation: Synthesis Route Comparison

When scaling up, the choice of synthesis route is critical and involves trade-offs between cost, safety, and waste management.

Parameter Route 1: Acid Chloride Route 2: Carbodiimide Coupling (e.g., EDC)
Primary Reagents Pivaloyl Chloride, Aniline, BasePivalic Acid, Aniline, EDC, Additive (e.g., DMAP)
Key Byproducts Amine Hydrochloride SaltWater, Urea derivative (e.g., EDU)
Typical Yield High (>90%)Good to High (70-95%)
Atom Economy GoodPoor, due to high molecular weight of coupling agent and byproducts.[4]
Cost Generally lower cost reagents.Coupling agents are significantly more expensive.
Scale-Up Feasibility Highly feasible; common industrial method. Requires handling of corrosive materials.Less feasible for large scale due to high cost and large waste streams.[4]

Scaling-Up Considerations

Q: What are the most significant challenges when moving this synthesis from the lab to a pilot plant?

  • A: The primary challenges are:

    • Thermal Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A robust cooling system and controlled addition rate are essential to prevent temperature runaways.

    • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction and to avoid localized "hot spots."

    • Work-up and Isolation: Handling large volumes of organic solvents and aqueous washes requires appropriately sized equipment. Phase separation in large extractor vessels can be slower and more complex than in a lab separatory funnel.

    • Material Handling: Safe handling and charging of bulk quantities of corrosive and toxic materials like pivaloyl chloride and aniline require specialized equipment and procedures.

Q: Which synthesis route is preferable for industrial-scale production?

  • A: The acid chloride route is almost always preferred for large-scale synthesis of simple amides like this one. While it involves handling a corrosive reagent, the superior atom economy, lower cost of goods, and simpler purification (no coupling agent byproducts to remove) make it far more economically viable and sustainable than methods employing stoichiometric coupling agents.[4]

References

Validation & Comparative

A Comparative Analysis of Pivanex, Vorinostat (SAHA), and Trichostatin A (TSA) as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents for the treatment of various cancers and other diseases. Their ability to modulate gene expression by altering the acetylation state of histones and other non-histone proteins makes them a focal point of extensive research. This guide provides a comparative study of three notable HDAC inhibitors: Pivanex (AN-9), a prodrug of the short-chain fatty acid butyric acid; Vorinostat (SAHA), a hydroxamic acid-based pan-HDAC inhibitor; and Trichostatin A (TSA), a natural product and potent pan-HDAC inhibitor. While "Pivalanilide" as a direct HDAC inhibitor is not extensively documented, Pivanex, containing a pivaloyl moiety, offers a relevant comparison.

Mechanism of Action

The primary mechanism of action for these compounds involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of genes, including tumor suppressor genes.

  • Pivanex (AN-9): As a prodrug, Pivanex is hydrolyzed in vivo to release butyric acid, which is the active HDAC-inhibiting molecule. Butyric acid, a short-chain fatty acid, competitively binds to the zinc-containing active site of class I and II HDACs.[1] Its increased lipophilicity compared to butyric acid allows for better cell permeability and efficient delivery of the active compound.[2]

  • Vorinostat (SAHA): SAHA is a pan-HDAC inhibitor that chelates the zinc ion in the active site of class I and II HDACs, thereby blocking their enzymatic activity.[3][4] This inhibition leads to the accumulation of acetylated proteins, including histones and transcription factors.[5]

  • Trichostatin A (TSA): TSA is a potent, reversible, and non-competitive inhibitor of class I and II HDACs.[6] It interacts with the catalytic tunnel of the HDAC enzyme, preventing the substrate from accessing the active site.[6]

Data Presentation: A Quantitative Comparison

The following tables summarize the inhibitory activity of Pivanex, Vorinostat (SAHA), and Trichostatin A (TSA) against various HDAC isoforms and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro HDAC Isoform Inhibitory Activity (IC50)

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC8 (nM)
Pivanex (as Butyric Acid) µM rangeµM rangeµM range---
Vorinostat (SAHA) 10 - 339620-33540
Trichostatin A (TSA) ~20-~20~20~20-

Note: Data for Pivanex's direct impact on specific HDAC isoforms is limited; the activity is attributed to its conversion to butyric acid, which is a millimolar inhibitor.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

InhibitorCell LineCancer TypeIC50
Pivanex (AN-9) 3LLD122Lung Carcinoma35 µM
K562Chronic Myelogenous Leukemia100-500 µM (Significant anti-proliferative activity)
Vorinostat (SAHA) LNCaPProstate Cancer2.5 - 7.5 µM
PC-3Prostate Cancer2.5 - 7.5 µM
TSU-Pr1Prostate Cancer2.5 - 7.5 µM
MCF-7Breast Cancer0.75 µM
HCT116Colon Carcinoma-
A549Lung Carcinoma8.6 µM
SW-1353Chondrosarcoma2.0 µM
RK33Larynx Cancer0.432 µg/ml
RK45Larynx Cancer0.348 µg/ml
MOLM-13Acute Myeloid Leukemia0.43 µM
MV4-11Acute Myeloid Leukemia0.29 µM
Trichostatin A (TSA) MCF-7Breast Cancer124.4 nM (mean)
T-47DBreast Cancer124.4 nM (mean)
ZR-75-1Breast Cancer124.4 nM (mean)
HCT116Colon Carcinoma-
HT29Colorectal Cancer-
LS174TColon CancerInduces proliferative inhibition
A549Lung Carcinoma36.4 µM
5637Bladder Cancer250 - 500 nM

Signaling Pathways and Cellular Effects

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways, leading to cell cycle arrest, apoptosis, and differentiation.

Pivanex (AN-9):

  • Down-regulates the oncoprotein Bcr-Abl.[2]

  • Induces apoptosis.[2]

  • Exhibits anti-metastatic and anti-angiogenic properties.

Vorinostat (SAHA):

  • Induces cell cycle arrest at the G1 and G2/M phases.[7]

  • Activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][8]

  • Modulates the expression of pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3]

  • Interferes with the insulin-like growth factor (IGF) signaling pathway.[8]

Trichostatin A (TSA):

  • Induces cell cycle arrest at the G1 and G2/M phases.[6]

  • Promotes apoptosis through both p53-dependent and -independent pathways.[6]

  • Affects the NF-κB signaling pathway.[9]

  • Modulates the expression of cell cycle regulators like p21 and p27.

Mandatory Visualization

The following diagrams illustrate key concepts related to the action of HDAC inhibitors.

HDAC_Inhibition_Mechanism General Mechanism of HDAC Inhibition HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Deacetylation Acetylated_Histone_Accumulation Accumulation of Acetylated Histones (Relaxed Chromatin) HDAC->Acetylated_Histone_Accumulation Histone Acetylated Histone Histone->HDAC Substrate HDAC_Inhibitor HDAC Inhibitor (Pivanex, SAHA, TSA) HDAC_Inhibitor->HDAC Inhibition Gene_Transcription Gene Transcription (e.g., Tumor Suppressors) Acetylated_Histone_Accumulation->Gene_Transcription Apoptosis_Signaling_Pathway Apoptosis Induction by HDAC Inhibitors cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway HDAC_Inhibitor HDAC Inhibitor (SAHA, TSA) Death_Receptors Death Receptors (e.g., FAS) HDAC_Inhibitor->Death_Receptors Bcl2_Family Modulation of Bcl-2 Family Proteins (Bax up, Bcl-2 down) HDAC_Inhibitor->Bcl2_Family Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Permeability Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Experimental Workflow for HDAC Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cellular Effects HDAC_Assay HDAC Activity Assay (Fluorometric) Cell_Viability Cell Viability Assay (MTT/MTS) Western_Blot Western Blot (Histone Acetylation) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Test_Compound Test Compound (e.g., Pivanex) Test_Compound->HDAC_Assay Cancer_Cells Cancer Cell Lines Test_Compound->Cancer_Cells Cancer_Cells->Cell_Viability Cancer_Cells->Western_Blot Cancer_Cells->Cell_Cycle Cancer_Cells->Apoptosis_Assay

References

A Comparative Guide to HDAC Inhibition: 2,2-Dimethyl-N-phenylpropanamide vs. SAHA (Vorinostat)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,2-Dimethyl-N-phenylpropanamide and Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, in the context of histone deacetylase (HDAC) inhibition. While SAHA is a well-characterized, FDA-approved pan-HDAC inhibitor with a wealth of available data, there is currently no scientific literature supporting the role of 2,2-Dimethyl-N-phenylpropanamide as an HDAC inhibitor. This guide will therefore focus on the established properties and mechanisms of SAHA, while noting the absence of data for 2,2-Dimethyl-N-phenylpropanamide.

Overview of HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] HDAC inhibitors disrupt this process, leading to hyperacetylation of histones, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes.[1] This mechanism has made HDAC inhibitors a promising class of drugs for cancer therapy and other diseases.

SAHA (Vorinostat): A Potent Pan-HDAC Inhibitor

SAHA is a potent, orally active pan-HDAC inhibitor that targets multiple HDAC isoforms.[2] It has been approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).[1]

Quantitative Data: HDAC Inhibitory Activity of SAHA

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SAHA against various HDAC isoforms, as reported in the scientific literature.

HDAC IsoformIC50 (nM)Reference(s)
HDAC110 - 61[2]
HDAC296 - 251
HDAC320 - 19[2]
HDAC633
HDAC8540 - 827
Mechanism of Action of SAHA

SAHA's primary mechanism of action involves the chelation of the zinc ion within the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[1] This leads to an accumulation of acetylated histones and non-histone proteins, resulting in various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[3][4]

One of the key signaling pathways implicated in SAHA-induced apoptosis is the Akt/FOXO3a pathway.[5][6] SAHA has been shown to inhibit the activation of Akt, which in turn leads to the activation of the transcription factor FOXO3a. Activated FOXO3a can then upregulate the expression of pro-apoptotic proteins such as Bim and the Fas ligand (FasL), ultimately leading to programmed cell death.[5]

SAHA_Signaling_Pathway SAHA SAHA HDAC HDAC SAHA->HDAC Inhibition Akt Akt SAHA->Akt Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis FOXO3a FOXO3a Akt->FOXO3a Inhibition ProApoptotic Pro-Apoptotic Proteins (e.g., Bim, FasL) FOXO3a->ProApoptotic Upregulation ProApoptotic->Apoptosis

Caption: Signaling pathway of SAHA-induced apoptosis.

2,2-Dimethyl-N-phenylpropanamide

A thorough search of the scientific literature and chemical databases reveals no evidence of 2,2-Dimethyl-N-phenylpropanamide possessing HDAC inhibitory activity. Its chemical structure is available in databases like PubChem, but there are no associated biological activity data to suggest it functions as an HDAC inhibitor. Therefore, a direct comparison of its performance against SAHA in this context is not possible.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate HDAC inhibitors like SAHA.

In Vitro HDAC Activity Assay

This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform in a cell-free system.

HDAC_Assay_Workflow Start Start Prepare Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound (SAHA) Start->Prepare Incubate Incubate Enzyme, Substrate, and Compound Prepare->Incubate Develop Add Developer Solution (e.g., Trypsin) Incubate->Develop Measure Measure Fluorescence Develop->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

Caption: General workflow for an in vitro HDAC activity assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified HDAC enzyme, a fluorogenic acetylated peptide substrate, and the test compound (e.g., SAHA) in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, the test compound at various concentrations, and the assay buffer.

  • Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate to each well. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution, which typically contains a protease like trypsin that cleaves the deacetylated substrate, releasing a fluorophore.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., SAHA) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[2][7][8][9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor.

Protocol:

  • Cell Lysis: Treat cells with the test compound (e.g., SAHA) for the desired time, then harvest and lyse the cells to extract total protein or nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative change in histone acetylation.

Conclusion

In the comparison between 2,2-Dimethyl-N-phenylpropanamide and SAHA as HDAC inhibitors, the available scientific evidence overwhelmingly supports the characterization of SAHA as a potent, well-studied pan-HDAC inhibitor with established mechanisms of action and clinical utility. In contrast, there is a complete lack of data to suggest that 2,2-Dimethyl-N-phenylpropanamide functions as an HDAC inhibitor. For researchers and professionals in drug development, SAHA remains a critical tool and therapeutic agent in the field of epigenetics, while 2,2-Dimethyl-N-phenylpropanamide does not currently hold a place in the landscape of HDAC inhibition.

References

A Comparative Guide to Benzamide and Hydroxamate HDAC Inhibitors: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among the various structural classes of these inhibitors, benzamides and hydroxamates represent two of the most extensively studied and clinically advanced groups. While both function by targeting the zinc-dependent active site of HDAC enzymes, they exhibit distinct differences in their selectivity, potency, and pharmacokinetic profiles. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies for key assays.

Mechanism of Action: A Tale of Two Zinc Binders

The catalytic activity of Class I, II, and IV HDACs is dependent on a Zn2+ ion located at the bottom of the enzyme's active site pocket. Both hydroxamate and benzamide inhibitors function by chelating this crucial zinc ion, thereby blocking the deacetylation of histone and non-histone protein substrates. This inhibition leads to an accumulation of acetylated proteins, which in turn alters chromatin structure and regulates gene expression, ultimately inducing cell-cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

Hydroxamate inhibitors , such as the FDA-approved Vorinostat (SAHA), are characterized by a hydroxamic acid moiety (-CONHOH). This group acts as a potent bidentate ligand, strongly chelating the zinc ion and interacting with key amino acid residues like histidine within the active site.[3] This strong binding affinity contributes to their broad-spectrum, or "pan-inhibitor," activity against multiple HDAC isoforms.[4][5]

Benzamide inhibitors , including Entinostat (MS-275), feature a 2-aminoaniline group. This moiety coordinates with the zinc ion through both its carbonyl and amino groups, forming a stable chelate complex.[6] This distinct binding mode is a key factor in the increased isoform selectivity observed with benzamides, which predominantly target Class I HDACs (HDAC1, 2, and 3).[4][7]

G cluster_0 HDAC Active Site cluster_1 Inhibitor Action cluster_2 Cellular Outcomes HDAC HDAC Enzyme Pocket Catalytic Pocket HDAC->Pocket Zinc Zn2+ Ion Pocket->Zinc contains Inhibition HDAC Inhibition Histone Acetylated Histone Substrate Histone->Pocket enters Hydroxamate Hydroxamate Inhibitor (-CONHOH) Hydroxamate->Zinc chelates Benzamide Benzamide Inhibitor (2-aminoaniline) Benzamide->Zinc chelates Hyperacetylation Histone Hyperacetylation Inhibition->Hyperacetylation GeneExpression Altered Gene Expression Hyperacetylation->GeneExpression CellOutcomes Cell Cycle Arrest Apoptosis Differentiation GeneExpression->CellOutcomes

Figure 1. General mechanism of action for hydroxamate and benzamide HDAC inhibitors.

Comparative Efficacy and Selectivity

The primary distinction between these two classes lies in their selectivity profiles. Hydroxamate-based inhibitors are generally considered pan-HDAC inhibitors, demonstrating activity against a broad range of HDAC isoforms. In contrast, benzamides exhibit greater selectivity, primarily targeting Class I HDACs.[4] This difference has significant implications for their therapeutic application and potential side effects.

While broad inhibition can be effective, isoform-selective inhibitors like the benzamides may offer a more targeted therapeutic approach with an improved safety profile.[7] For instance, in breast cancer, where HDAC1, 2, and 3 are often overexpressed, the selective inhibition by benzamides is a rational therapeutic strategy.[7] However, despite these differences in selectivity, studies have shown that both classes can induce similar cellular outcomes, such as proliferation inhibition and apoptosis.[4]

Quantitative Data: Potency (IC50) Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values for representative hydroxamate and benzamide inhibitors against various HDAC isoforms, compiled from multiple studies. Lower values indicate higher potency.

Table 1: IC50 Values of Hydroxamate HDAC Inhibitors (in nM)

Inhibitor HDAC1 HDAC2 HDAC3 HDAC6 HDAC8 Reference(s)
Vorinostat (SAHA) 100 - - - - [8]
Panobinostat (LBH589) - - - - - [3]
Belinostat (PXD101) - - - - - [5]

| YSL-109 | 259,439 | - | - | 0.537 | 2,240 |[9] |

Note: Comprehensive IC50 data for all isoforms is not always available in a single source. The table reflects reported values.

Table 2: IC50 Values of Benzamide HDAC Inhibitors (in nM)

Inhibitor HDAC1 HDAC2 HDAC3 HDAC8 Reference(s)
Entinostat (MS-275) 930 950 1,800 Inactive [7]
Mocetinostat (MGCD0103) - - - - [2]
Compound 7j 650 780 1,700 Inactive [7]
Compound 13 >15,000 >15,000 41 - [10]

| Compound 16 | >10,000 | >10,000 | 30 | - |[10] |

Note: The selectivity of newer benzamides is evident, with some compounds showing potent, highly selective inhibition of HDAC3.[10]

Clinical Landscape

Both inhibitor classes have representatives that have progressed through clinical trials, with some gaining FDA approval.

  • Hydroxamates : Vorinostat (SAHA) was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[2][3] Other hydroxamates like Belinostat and Panobinostat have also been approved for hematological malignancies.[3][11]

  • Benzamides : Entinostat is in late-stage clinical trials, notably a Phase III study for advanced breast cancer in combination with exemestane.[7][12] Mocetinostat has also been evaluated in numerous trials for both solid and liquid tumors.[13]

The promising results from clinical trials underscore the therapeutic potential of both classes, particularly as part of combination therapies.[14]

Experimental Protocols

The evaluation of HDAC inhibitors relies on standardized in vitro assays to determine their activity and cytotoxicity.

HDAC Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform or a mixture of HDACs from nuclear extracts.

Principle: A fluorogenic substrate, typically an acetylated lysine side chain linked to a fluorescent molecule, is used. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution is then added that specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The signal intensity is proportional to the HDAC activity.

Detailed Methodology (Fluorometric):

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl), dilute the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate to their working concentrations in the assay buffer.

  • Compound Plating: Serially dilute the test inhibitors (benzamides, hydroxamates) in DMSO and then in assay buffer. Add these dilutions to the wells of a 96-well or 384-well black microplate. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted HDAC enzyme to all wells except the negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C.[15]

  • Reaction Termination: Stop the reaction by adding the developer solution, which also contains a potent HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation.[16]

  • Signal Development: Incubate the plate at room temperature for 15-20 minutes to allow the developer to act on the deacetylated substrate.[15]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation, 440-460 nm emission).[16][17]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.

G start Start prep Prepare Reagents (Buffer, Enzyme, Substrate) start->prep plate Plate Inhibitor Dilutions & Controls in 96-well Plate prep->plate add_enzyme Add HDAC Enzyme plate->add_enzyme incubate1 Incubate (e.g., 30 min, 37°C) Inhibitor + Enzyme add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate (e.g., 60 min, 37°C) Enzymatic Reaction add_substrate->incubate2 add_developer Add Developer Solution (contains TSA) incubate2->add_developer incubate3 Incubate (e.g., 20 min, RT) Signal Development add_developer->incubate3 read Read Fluorescence (Excitation/Emission) incubate3->read analyze Calculate % Inhibition & IC50 Values read->analyze end End analyze->end

Figure 2. Experimental workflow for a fluorometric HDAC activity assay.

Cell Viability Assay

This assay determines the effect of an HDAC inhibitor on the proliferation and survival of cancer cells.

Principle: A common method uses a metabolic indicator dye like AlamarBlue (Resazurin). Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells.

Detailed Methodology (AlamarBlue):

  • Cell Seeding: Plate cancer cells (e.g., SH-SY5Y, MDA-MB-231) in a 96-well clear-bottom black plate at a predetermined density (e.g., 2,500-5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[18][19]

  • Compound Treatment: Prepare serial dilutions of the HDAC inhibitors in the cell culture medium. Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include untreated cells as a control.

  • Incubation: Incubate the cells with the inhibitors for a prolonged period, typically 48 to 72 hours, in a CO2 incubator.[19]

  • Reagent Addition: Add AlamarBlue reagent to each well (typically 10% of the well volume) and mix gently.

  • Incubation for Reduction: Incubate the plate for 2-4 hours in the incubator, allowing viable cells to convert resazurin to resorufin.

  • Fluorescence Measurement: Measure the fluorescence in a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the untreated control. Plot the dose-response curves to determine the concentration of the inhibitor that causes 50% cell death (LC50 or GI50).

G start Start seed Seed Cancer Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Treat Cells with Serial Dilutions of HDAC Inhibitors adhere->treat incubate_long Incubate for 48-72 hours treat->incubate_long add_reagent Add AlamarBlue Reagent to each well incubate_long->add_reagent incubate_short Incubate for 2-4 hours add_reagent->incubate_short measure Measure Fluorescence (Excitation/Emission) incubate_short->measure analyze Calculate % Viability & Determine LC50 measure->analyze end End analyze->end

Figure 3. Experimental workflow for a cell viability assay using AlamarBlue.

Conclusion

Both benzamide and hydroxamate HDAC inhibitors are powerful tools in the epigenetic modulation of cancer. Hydroxamates typically act as pan-inhibitors with broad efficacy, leading to several FDA-approved drugs for hematological cancers. Benzamides offer the advantage of greater isoform selectivity, particularly for Class I HDACs, which may translate to improved safety profiles and targeted efficacy in solid tumors like breast cancer. The choice between these classes depends on the specific therapeutic context, the targeted cancer type, and the desired selectivity profile. Ongoing research and clinical trials continue to refine their use and explore novel derivatives with even greater potency and selectivity, promising a more nuanced and effective future for HDAC-targeted therapies.

References

Limited Public Data Precludes Comprehensive Structure-Activity Relationship Analysis of Pivalanilide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Pivalanilide, also known as 2,2-dimethyl-N-phenylpropanamide, is a chemical entity with a defined structure. However, its derivatives do not appear to have been the subject of extensive biological screening or systematic SAR studies that have been published in the open scientific literature. Searches for pivalanilide analogs with potential fungicidal, herbicidal, or insecticidal activities also failed to yield relevant publications detailing their SAR.

While direct SAR data on pivalanilide analogs is unavailable, the broader search did identify SAR studies on related, but structurally distinct, chemical classes that incorporate either a pivaloyl group or an anilide moiety. These include:

  • Pivaloyl-containing 1,3-Thiazole-2-imines: Research has been conducted on these compounds, exploring their potential as enzyme inhibitors.

  • Aryloxyanilide Derivatives: The structure-activity relationships of this class have been investigated, particularly in the context of their interaction with specific biological targets.

  • Salicylanilide-Based Peptidomimetics: These compounds have been studied for their biological activities, with some SAR insights generated.

It is crucial to note that the findings from these studies on related scaffolds cannot be directly extrapolated to predict the SAR of pivalanilide analogs. The unique combination of the bulky tert-butyl group of the pivaloyl moiety and the specific electronic and steric properties of the anilide ring in pivalanilide would necessitate dedicated studies to understand how structural modifications affect its biological activity.

Due to the absence of specific and detailed research on the structure-activity relationships of pivalanilide analogs in the public domain, it is not possible to provide a comparative guide with quantitative data, experimental protocols, and the requested visualizations. The scientific community has not, to date, published sufficient research to fulfill this request. Further investigation into this specific chemical space would be required to generate the necessary data for a comprehensive SAR analysis.

Assessing the Cross-Reactivity of 2,2-Dimethyl-N-phenylpropanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring its specificity. This guide provides a framework for evaluating the enzymatic cross-reactivity of 2,2-Dimethyl-N-phenylpropanamide, also known as pivalanilide. Despite a thorough search of publicly available literature, no specific experimental data on the cross-reactivity of 2,2-Dimethyl-N-phenylpropanamide with a broad range of enzymes has been identified. Therefore, this document outlines the standard methodologies and data presentation formats that would be employed in such an investigation.

The Importance of Cross-Reactivity Profiling

In drug discovery and development, a compound's selectivity for its intended target is a critical determinant of its therapeutic index. Cross-reactivity with other enzymes can lead to unforeseen side effects, toxicity, or a dilution of the desired therapeutic effect. Consequently, early-stage profiling of a compound against a panel of relevant enzymes is a crucial step in its preclinical evaluation.

Experimental Protocols for Determining Enzyme Cross-Reactivity

A comprehensive assessment of cross-reactivity typically involves a tiered approach, beginning with broad screening followed by more specific functional and cellular assays.

Broad Panel Enzyme Inhibition Screening

This high-throughput screening method provides an initial overview of a compound's interaction with a diverse range of enzymes.

  • Objective: To identify potential off-target enzyme interactions of 2,2-Dimethyl-N-phenylpropanamide.

  • Methodology:

    • A library of purified enzymes from various families (e.g., kinases, proteases, phosphatases, cytochrome P450s) is utilized.

    • 2,2-Dimethyl-N-phenylpropanamide is incubated with each enzyme at a fixed concentration (commonly 1-10 µM).

    • The activity of each enzyme is measured in the presence of the compound and compared to a vehicle control.

    • Enzyme activity can be monitored using various detection methods, including fluorescence, luminescence, or colorimetric assays, depending on the enzyme and substrate.[1][2]

    • The percentage of inhibition for each enzyme is calculated.

IC50 Determination for "Hits"

For enzymes that show significant inhibition in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

  • Objective: To quantify the potency of 2,2-Dimethyl-N-phenylpropanamide against identified off-target enzymes.

  • Methodology:

    • A series of dilutions of 2,2-Dimethyl-N-phenylpropanamide are prepared.

    • Each concentration is incubated with the target enzyme.

    • Enzyme activity is measured for each concentration.

    • The data is plotted as enzyme activity versus compound concentration, and the IC50 value is calculated from the resulting sigmoidal curve.

Cellular Target Engagement Assays

To confirm that the observed in vitro inhibition translates to a cellular context, target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[3][4][5]

  • Objective: To verify that 2,2-Dimethyl-N-phenylpropanamide can bind to the off-target enzyme within intact cells.

  • Methodology:

    • Intact cells are treated with 2,2-Dimethyl-N-phenylpropanamide or a vehicle control.

    • The cells are heated to various temperatures, causing proteins to denature and precipitate.

    • The remaining soluble protein fraction is collected.

    • The amount of the specific target enzyme in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

    • Binding of the compound to the enzyme stabilizes it, resulting in a higher melting temperature compared to the control.[3][4]

Data Presentation

The quantitative data from cross-reactivity studies are typically summarized in a table for clear comparison. Below is a hypothetical example of how such data for 2,2-Dimethyl-N-phenylpropanamide would be presented.

Enzyme FamilyEnzyme Target% Inhibition at 10 µMIC50 (µM)
Primary Target Target X 95% 0.1
KinasesKinase A12%> 100
Kinase B8%> 100
Kinase C55%8.5
ProteasesProtease A5%> 100
Protease B2%> 100
PhosphatasesPhosphatase A15%> 100
Phosphatase B62%5.2
CYP EnzymesCYP3A43%> 100
CYP2D67%> 100

This table presents hypothetical data for illustrative purposes only.

Visualization of Cross-Reactivity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Workflow cluster_0 In Vitro Screening cluster_1 Validation cluster_2 Outcome Compound Test Compound (2,2-Dimethyl-N-phenylpropanamide) Screening Broad Panel Enzyme Screen Compound->Screening Hits Identify 'Hits' (% Inhibition > 50%) Screening->Hits Data Analysis IC50 IC50 Determination (Dose-Response) Hits->IC50 Proceed with Hits Cellular Cellular Target Engagement (e.g., CETSA) IC50->Cellular Confirm in Cells Profile Selectivity Profile (On-target vs. Off-target) Cellular->Profile Final Assessment

References

in vivo efficacy of 2,2-Dimethyl-N-phenylpropanamide compared to standard drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the in vivo efficacy of 2,2-Dimethyl-N-phenylpropanamide. Currently, there are no publicly accessible studies detailing the in vivo performance of this specific chemical entity for any therapeutic indication. While research has explored the biological activities of structurally similar compounds, direct evidence of 2,2-Dimethyl-N-phenylpropanamide's efficacy in living organisms is not yet established.

This guide aims to provide a framework for the future evaluation of 2,2-Dimethyl-N-phenylpropanamide by outlining the necessary experimental data required for a thorough comparison with standard therapeutic agents. In the absence of specific data for the topic compound, this document will present a hypothetical comparison structure and detail the experimental protocols and data presentation formats that would be necessary for a rigorous assessment.

Hypothetical Comparative Efficacy Data

To evaluate the in vivo efficacy of any new chemical entity, such as 2,2-Dimethyl-N-phenylpropanamide, it is essential to compare its performance against current standard-of-care drugs within a specific disease model. For the purpose of this guide, let us hypothesize a potential therapeutic application in the realm of oncology, a field where derivatives of similar compounds have been investigated. In this hypothetical scenario, we would compare 2,2-Dimethyl-N-phenylpropanamide against a well-established chemotherapeutic agent.

Table 1: Hypothetical Comparative In Vivo Efficacy in a Murine Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Overall Survival (Days)Body Weight Change (%)
Vehicle Control-Intraperitoneal025+2.5
2,2-Dimethyl-N-phenylpropanamide 50IntraperitonealData Not AvailableData Not AvailableData Not Available
Standard Drug (e.g., Cisplatin)5Intraperitoneal6540-8.0

Note: The data for 2,2-Dimethyl-N-phenylpropanamide is hypothetical and would need to be generated through rigorous preclinical studies.

Essential Experimental Protocols

A thorough in vivo efficacy study would necessitate detailed and validated experimental protocols. The following outlines a standard methodology for a xenograft tumor model study, which would be a crucial first step in assessing the potential of 2,2-Dimethyl-N-phenylpropanamide as an anti-cancer agent.

1. Cell Culture and Animal Model:

  • Cell Line: A human cancer cell line (e.g., A549 for lung cancer) would be cultured under standard conditions.

  • Animals: Immunocompromised mice (e.g., athymic nude mice), aged 6-8 weeks, would be used.

  • Tumor Implantation: A suspension of cancer cells would be subcutaneously injected into the flank of each mouse.

2. Treatment Regimen:

  • Tumor Growth Monitoring: Tumor volume would be monitored regularly using calipers.

  • Group Allocation: Once tumors reach a predetermined size, mice would be randomized into treatment and control groups.

  • Drug Administration: 2,2-Dimethyl-N-phenylpropanamide, a standard drug, and a vehicle control would be administered at specified doses and schedules.

3. Efficacy Endpoints:

  • Tumor Volume: Tumor size would be measured throughout the study. The percentage of tumor growth inhibition would be calculated.

  • Overall Survival: The lifespan of the mice in each group would be recorded.

  • Toxicity Assessment: Body weight, clinical signs of toxicity, and post-study histopathological analysis of major organs would be evaluated.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is critical for drug development. This involves identifying the signaling pathways modulated by the compound. While the specific pathways affected by 2,2-Dimethyl-N-phenylpropanamide are unknown, a general workflow for their elucidation is presented below.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Efficacy Studies Target Identification Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Dose-Response Studies Dose-Response Studies Pathway Analysis->Dose-Response Studies Xenograft Model Xenograft Model Pathway Analysis->Xenograft Model Biomarker Selection Dose-Response Studies->Xenograft Model Dose Selection Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Model->Pharmacokinetic Analysis Toxicity Assessment Toxicity Assessment Pharmacokinetic Analysis->Toxicity Assessment Clinical Trials Clinical Trials Toxicity Assessment->Clinical Trials Safety Profile

Caption: A generalized workflow for preclinical drug development.

Further investigation into the specific molecular targets of 2,2-Dimethyl-N-phenylpropanamide is required to delineate the relevant signaling pathways. Should the compound show promise in preliminary screens, a diagram illustrating its interaction with specific cellular components would be constructed.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, a thorough understanding of the toxicological profile of candidate compounds is paramount. This guide provides a comparative toxicological assessment of Pivalanilide and related compounds, offering insights into their potential hazards. While comprehensive data for Pivalanilide remains limited in publicly accessible literature, this analysis draws upon available information for structurally similar anilides and the known toxicological properties of its constituent chemical moieties to provide a predictive overview.

Executive Summary

Pivalanilide, an N-phenyl amide derivative, is structurally related to a class of compounds with a wide range of biological activities. Its toxicological profile is not extensively characterized in the public domain. However, by examining its structural components—a pivaloyl group and an aniline moiety—and comparing it to related anilide compounds, we can infer potential toxicological concerns. The primary areas of interest for the toxicological assessment of Pivalanilide and its analogs include acute toxicity, genotoxicity, and cytotoxicity. A key consideration is the potential for in vivo hydrolysis of the amide bond, which would release aniline, a compound with a well-documented toxicological profile, including hematotoxicity and genotoxicity.

Acute Toxicity

Acute toxicity data, typically represented by the median lethal dose (LD50), is a critical starting point for assessing the short-term hazard of a compound. While no specific LD50 value for Pivalanilide has been found in the reviewed literature, data for the structurally related compound Acetanilide (N-phenylacetamide) provides a valuable benchmark.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Acute Oral LD50 (Rat)Hazard Classification
Pivalanilide 6625-74-7177.24Data Not AvailableHarmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319)[1]
Acetanilide 103-84-4135.171959 mg/kg bw[2]Harmful if swallowed (H302)
N,N-diethyl-2-phenylacetamide 2431-96-1191.27806.9 mg/kg[3]Not Classified

Table 1: Comparative Acute Oral Toxicity of Pivalanilide and Related Compounds.

Genotoxicity

Genotoxicity assessment is crucial for identifying compounds that can damage genetic material, potentially leading to carcinogenesis. Standard assays for genotoxicity include the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

CompoundAmes Test ResultIn Vivo Micronucleus AssayGenotoxicity Classification
Pivalanilide Data Not AvailableData Not AvailableNot Classified
Acetanilide Negative[2]Negative[2]Not Considered Genotoxic[2]
Aniline (potential metabolite) Negative (in most studies)Positive[4][5]Suspected of causing genetic defects

Table 2: Comparative Genotoxicity of Pivalanilide and Related Compounds.

While Acetanilide is generally considered non-genotoxic, the potential for Pivalanilide to hydrolyze to aniline raises concerns. Aniline has been shown to induce micronuclei in the bone marrow of mice, indicating its potential to cause chromosomal damage in vivo.[4][5]

Cytotoxicity

Cytotoxicity assays measure the toxicity of a compound to cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a substance's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50
Pivalanilide HepG2 (Human Liver Cancer Cell Line)Data Not Available
Acetanilide HepG2 (Human Liver Cancer Cell Line)Data Not Available

Table 3: Comparative Cytotoxicity of Pivalanilide and Related Compounds.

Specific cytotoxicity data for Pivalanilide and Acetanilide on relevant cell lines like HepG2 were not found in the reviewed literature.

Potential Toxicological Signaling Pathways

The toxicity of anilide compounds can be mediated through various cellular pathways. A significant concern with Pivalanilide is its potential metabolism to aniline. Aniline is known to induce oxidative stress, which can trigger a cascade of downstream signaling events leading to cellular damage and inflammation.

Aniline_Toxicity_Pathway Pivalanilide Pivalanilide Metabolism Metabolic Hydrolysis Pivalanilide->Metabolism Aniline Aniline Metabolism->Aniline Oxidative_Stress Oxidative Stress (Increased ROS) Aniline->Oxidative_Stress IKK IKK Activation Oxidative_Stress->IKK MAPK_Activation MAPK Activation (ERK, JNK, p38) Oxidative_Stress->MAPK_Activation NF_kB_Inhibition IκB Degradation IKK->NF_kB_Inhibition NF_kB_Activation NF-κB Activation (p50/p65 nuclear translocation) NF_kB_Inhibition->NF_kB_Activation Inflammatory_Cytokines Upregulation of Inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6) NF_kB_Activation->Inflammatory_Cytokines AP1_Activation AP-1 Activation MAPK_Activation->AP1_Activation AP1_Activation->Inflammatory_Cytokines Cellular_Damage Cellular Damage & Inflammation Inflammatory_Cytokines->Cellular_Damage Acute_Oral_Toxicity_Workflow start Test Substance Preparation animal_selection Animal Selection (e.g., Rats, specific strain) start->animal_selection dosing Single Oral Gavage (Graduated Doses) animal_selection->dosing observation Observation Period (Typically 14 days) - Clinical signs - Mortality - Body weight dosing->observation necropsy Gross Necropsy (All animals) observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis Ames_Test_Workflow cluster_without_s9 Without Metabolic Activation cluster_with_s9 With Metabolic Activation start_no_s9 Test Substance + Bacterial Strain (e.g., S. typhimurium) plate_no_s9 Plate on Minimal Glucose Agar start_no_s9->plate_no_s9 incubate_no_s9 Incubate (37°C, 48-72h) plate_no_s9->incubate_no_s9 count_no_s9 Count Revertant Colonies incubate_no_s9->count_no_s9 start_s9 Test Substance + Bacterial Strain + S9 Mix (Liver Extract) plate_s9 Plate on Minimal Glucose Agar start_s9->plate_s9 incubate_s9 Incubate (37°C, 48-72h) plate_s9->incubate_s9 count_s9 Count Revertant Colonies incubate_s9->count_s9 Micronucleus_Test_Workflow start Animal Dosing (e.g., Mouse, appropriate route) sampling Bone Marrow or Peripheral Blood Sampling (Multiple time points) start->sampling slide_prep Slide Preparation and Staining sampling->slide_prep analysis Microscopic Analysis (Quantification of micronucleated erythrocytes) slide_prep->analysis data_eval Data Evaluation (Statistical analysis) analysis->data_eval

References

Unveiling the Putative Mechanism of 2,2-Dimethyl-N-phenylpropanamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanism of action of 2,2-Dimethyl-N-phenylpropanamide, also known as pivalanilide. Drawing upon evidence from structurally similar compounds, we explore its likely role as a Histone Deacetylase (HDAC) inhibitor and present relevant experimental data and protocols to facilitate further investigation.

While direct experimental validation for 2,2-Dimethyl-N-phenylpropanamide's biological activity remains to be extensively published, its structural resemblance to known anticancer agents suggests a probable mechanism centered on the inhibition of Histone Deacetylases (HDACs). This guide will delve into this proposed mechanism, offering a comparison with established HDAC inhibitors and providing the necessary technical information for its experimental validation.

The Hypothesized Mechanism: Inhibition of Histone Deacetylases

Histone deacetylases are a class of enzymes crucial for the regulation of gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. In various cancers, the overexpression or aberrant activity of HDACs is common, contributing to the silencing of tumor suppressor genes.

The chemical structure of 2,2-Dimethyl-N-phenylpropanamide, featuring a pivaloyl group attached to an aniline, is a recurring motif in a number of compounds investigated for HDAC inhibitory activity. It is hypothesized that the pivaloyl group acts as a "cap" that interacts with the surface of the HDAC enzyme, while the phenylpropanamide portion may engage with the enzyme's active site, ultimately blocking its deacetylase function. Inhibition of HDACs by compounds like 2,2-Dimethyl-N-phenylpropanamide would be expected to restore the normal acetylation patterns of histones, leading to the re-expression of silenced tumor suppressor genes and subsequent anti-proliferative effects.

Comparative Analysis with Established HDAC Inhibitors

To contextualize the potential of 2,2-Dimethyl-N-phenylpropanamide, we compare its hypothesized activity with well-characterized HDAC inhibitors. For this purpose, we will use Pivanex (AN-9) , a pivaloyloxymethyl butyrate compound that is a prodrug of the HDAC inhibitor butyric acid and shares the pivaloyl structural feature. Pivanex has demonstrated significant anticancer activity in preclinical and clinical studies.

Feature2,2-Dimethyl-N-phenylpropanamide (Hypothesized)Pivanex (AN-9) (Established)Vorinostat (SAHA) (Established)
Core Structure Pivaloyl-anilidePivaloyloxymethyl ester of butyric acidSuberoylanilide hydroxamic acid
Proposed Target Class I and/or Class II HDACsClass I and Class II HDACs (as butyrate)Pan-HDAC inhibitor
Mechanism Inhibition of histone deacetylation, leading to histone hyperacetylation and reactivation of tumor suppressor genes.Prodrug converted to butyrate, which inhibits HDACs, leading to cell cycle arrest and apoptosis.Chelates the zinc ion in the active site of HDACs, inhibiting their activity.
Reported Effects Potential for antiproliferative activity in cancer cell lines.Induces malignant cell differentiation, inhibits tumor growth, and causes apoptosis.[1]Induces cell cycle arrest, differentiation, and apoptosis in tumor cells.

Experimental Protocols for Validating the Mechanism of Action

To empirically determine the HDAC inhibitory activity of 2,2-Dimethyl-N-phenylpropanamide, a series of biochemical and cell-based assays are recommended.

In Vitro HDAC Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.

Principle: A fluorogenic substrate is deacetylated by a recombinant HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Protocol:

  • Prepare a dilution series of 2,2-Dimethyl-N-phenylpropanamide and control inhibitors (e.g., Trichostatin A, Vorinostat) in assay buffer.

  • In a 96-well plate, add the recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6) to each well.

  • Add the test compounds and controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cellular Histone Acetylation Assay

This cell-based assay determines if the compound can induce histone hyperacetylation in living cells, a hallmark of HDAC inhibition.

Principle: Cancer cells are treated with the test compound, and the level of acetylated histones is quantified using an antibody-based detection method.

Protocol (Western Blotting):

  • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) to approximately 80% confluency.

  • Treat the cells with various concentrations of 2,2-Dimethyl-N-phenylpropanamide and a positive control (e.g., Vorinostat) for a set time (e.g., 24 hours).

  • Lyse the cells and extract the total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the acetylated histone signal to a loading control (e.g., total Histone H3 or GAPDH).

Antiproliferative Assay

This assay assesses the effect of the compound on the growth and viability of cancer cells.

Principle: Cancer cells are treated with the compound, and cell viability is measured using a colorimetric or fluorometric reagent.

Protocol (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 2,2-Dimethyl-N-phenylpropanamide for 48-72 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Proposed Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the hypothesized signaling pathway and a typical experimental workflow for validating the mechanism of action.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC Histone Deacetylase (HDAC) Histones Histones Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones HATs Chromatin_Closed Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin_Closed Acetyl_Histones->Histones HDACs Chromatin_Open Open Chromatin (Transcriptionally Active) Acetyl_Histones->Chromatin_Open DNA DNA TSG Tumor Suppressor Genes Chromatin_Open->TSG Transcription TSG_Protein Tumor Suppressor Proteins TSG->TSG_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Protein->Apoptosis Compound 2,2-Dimethyl-N- phenylpropanamide Compound->HDAC Inhibition Experimental_Workflow start Hypothesis: Compound is an HDAC inhibitor biochemical In Vitro HDAC Inhibition Assay start->biochemical cellular_acetylation Cellular Histone Acetylation Assay start->cellular_acetylation antiproliferative Antiproliferative Assay start->antiproliferative data_analysis Data Analysis: IC50 & GI50 Determination biochemical->data_analysis cellular_acetylation->data_analysis antiproliferative->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

References

Safety Operating Guide

Navigating the Disposal of 2,2-Dimethyl-N-phenylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 2,2-Dimethyl-N-phenylpropanamide, with a focus on safety and adherence to best practices in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Protocols

When handling 2,2-Dimethyl-N-phenylpropanamide for disposal, it is imperative to treat it as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

In Case of a Spill: In the event of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. Ensure the area is well-ventilated.

Step-by-Step Disposal Procedure

Given the absence of a publicly available, specific Safety Data Sheet for 2,2-Dimethyl-N-phenylpropanamide, a conservative approach to its disposal is required. The following procedure is based on general best practices for handling chemical waste of unknown or unconfirmed hazard classification.

  • Consult Your Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office. They are the definitive resource for guidance on chemical waste disposal and are familiar with local, state, and federal regulations.

  • Treat as Hazardous Waste: In the absence of specific information to the contrary, 2,2-Dimethyl-N-phenylpropanamide must be treated as hazardous waste. This is a precautionary measure to ensure safety and compliance.

  • Proper Labeling: Label the waste container clearly and accurately. The label should include:

    • The full chemical name: "2,2-Dimethyl-N-phenylpropanamide"

    • The words "Hazardous Waste"

    • The date of accumulation

    • The name of the principal investigator or responsible person

  • Use Appropriate Containers:

    • Collect the waste in a container that is compatible with the chemical.

    • Ensure the container is in good condition and can be securely sealed.

    • Do not mix with other chemical wastes unless explicitly instructed to do so by your EHS office.

  • Segregated Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be away from general lab traffic and incompatible materials.

  • Arrange for Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.

Characterizing Chemical Waste for Disposal

When a specific SDS is unavailable, it is helpful to understand the general characteristics that would classify a chemical as hazardous waste. This knowledge reinforces the decision to treat 2,2-Dimethyl-N-phenylpropanamide with caution.

Hazard CharacteristicDescription
Ignitability Liquids with a flash point below 60°C (140°F), solids that can cause fire through friction or spontaneous chemical change, and oxidizers.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or corrosive substances.
Toxicity Chemicals that are harmful or fatal if ingested or absorbed, or that can release toxic constituents into the environment.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the proper disposal route for a chemical substance like 2,2-Dimethyl-N-phenylpropanamide, especially when initial information is limited.

start Start: Need to dispose of 2,2-Dimethyl-N-phenylpropanamide sds_check Is a specific Safety Data Sheet (SDS) available for this exact chemical? start->sds_check follow_sds Follow specific disposal instructions in Section 13 of the SDS. sds_check->follow_sds Yes no_sds No specific SDS available. sds_check->no_sds No contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office. no_sds->contact_ehs treat_hazardous Treat as Hazardous Waste. contact_ehs->treat_hazardous label Label container with full chemical name, 'Hazardous Waste', and date. treat_hazardous->label container Use a compatible, sealed container. Do not mix with other wastes. label->container storage Store in a designated satellite accumulation area. container->storage pickup Arrange for hazardous waste pickup through EHS. storage->pickup

Disposal workflow for chemicals without a specific SDS.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2,2-Dimethyl-N-phenylpropanamide, protecting both themselves and the environment. Always prioritize consultation with your institution's EHS department for any questions or uncertainties regarding chemical waste.

Essential Safety and Operational Guidance for Handling 2,2-Dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of 2,2-Dimethyl-N-phenylpropanamide, tailored for researchers, scientists, and drug development professionals. The procedural steps outlined below are designed to ensure safe laboratory practices.

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2,2-Dimethyl-N-phenylpropanamide.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a significant risk of splashing.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1] Glove compatibility should be confirmed with the specific solvent being used. Inspect gloves for any damage before use.[2]
Body Protection A laboratory coat should be worn and fully buttoned.[1] For larger quantities or increased risk of splashing, chemical-resistant coveralls or an apron may be necessary.[3]
Foot Protection Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[1][2]
Respiratory Protection If handling the substance as a powder or in a way that generates dust or aerosols, work in a certified chemical fume hood.[4] If a fume hood is not feasible, a respirator may be required after a formal risk assessment.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Before beginning work, ensure you have reviewed the available safety information for similar chemicals.[4]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or creating solutions.[4][5]

  • Cover the work surface with absorbent bench paper to contain any potential spills.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

2. Handling the Chemical:

  • When handling the solid, use a scoop or spatula to avoid generating dust.[6]

  • If transferring the substance, do so carefully to minimize the creation of dust or splashes.

  • Keep containers of 2,2-Dimethyl-N-phenylpropanamide tightly closed when not in use.[6][7]

  • Avoid direct contact with the skin and eyes.[2] Do not smell or taste the chemical.[2]

3. In Case of a Spill:

  • Alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

  • Waste Collection:

    • Collect all waste containing 2,2-Dimethyl-N-phenylpropanamide in a designated, properly labeled, and sealed waste container.

    • Do not mix with incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's hazardous waste management program.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling 2,2-Dimethyl-N-phenylpropanamide in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 Proceed to Cleanup spill Spill Occurs? handle2->spill clean2 Segregate & Label Waste clean1->clean2 clean3 Store Waste in Designated Area clean2->clean3 end_process End of Process clean3->end_process spill->clean1 No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->clean1

Caption: Workflow for Safe Handling of 2,2-Dimethyl-N-phenylpropanamide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylpivalamide
Reactant of Route 2
N-Phenylpivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.